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5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine Documentation Hub

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  • Product: 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine

Core Science & Biosynthesis

Foundational

Synthesis Pathway of 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine: A Comprehensive Technical Guide

Executive Summary The compound 5-bromo-2-(cyclopropylmethoxy)-3-nitropyridine is a highly versatile, multi-functionalized heterocyclic building block frequently utilized in the development of advanced Active Pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-bromo-2-(cyclopropylmethoxy)-3-nitropyridine is a highly versatile, multi-functionalized heterocyclic building block frequently utilized in the development of advanced Active Pharmaceutical Ingredients (APIs). It serves as a critical intermediate in the synthesis of complex kinase inhibitors, including those targeting ROS1 rearrangements in oncology (1[1]). This guide details the mechanistic rationale, optimized experimental protocols, and downstream applications for its synthesis via a Nucleophilic Aromatic Substitution (SNAr) pathway.

Mechanistic Rationale & Pathway Analysis

The synthesis relies on the highly regioselective SNAr reaction between 5-bromo-2-chloro-3-nitropyridine and the alkoxide of cyclopropylmethanol .

Regioselectivity and Electronic Activation

The starting pyridine ring is functionalized with two distinct halogens (chloro at C2, bromo at C5). The success of this pathway hinges on the powerful electron-withdrawing nature of the nitro group (-NO₂) at the C3 position. Through both resonance (-M) and inductive (-I) effects, the nitro group severely depletes electron density at the ortho (C2) and para (C4) positions, rendering them highly susceptible to nucleophilic attack (2[2]).

Because the C5-bromo substituent is meta to the nitro group, it lacks this direct resonance activation. Consequently, the cyclopropylmethoxy anion exclusively attacks the C2 position. The reaction proceeds through a negatively charged Meisenheimer complex intermediate, followed by the rapid expulsion of the chloride leaving group to restore aromaticity.

SNAr_Mechanism SM1 5-Bromo-2-chloro- 3-nitropyridine Complex Meisenheimer Complex (C2) SM1->Complex Nucleophilic Attack SM2 Cyclopropylmethanol Alkoxide SM2->Complex Product 5-Bromo-2-(cyclopropylmethoxy)- 3-nitropyridine Complex->Product - Cl⁻ (Leaving Group)

Diagram 1: SNAr mechanism showing regioselective attack via a Meisenheimer complex.

Experimental Protocol: A Self-Validating System

To ensure high yields and minimize impurity formation, the protocol must be treated as a self-validating system where each step's causality is understood and analytically verified. The use of a strong base like Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF) is the industry standard for this transformation (3[3]).

Step-by-Step Methodology
  • Alkoxide Generation (0 °C):

    • Procedure: Charge a flame-dried, argon-purged reaction vessel with anhydrous THF and Sodium Hydride (60% dispersion in mineral oil, 1.2 equivalents). Cool the suspension to 0 °C. Add cyclopropylmethanol (1.1 equivalents) dropwise over 15 minutes.

    • Causality: NaH irreversibly deprotonates the alcohol, driving the equilibrium entirely to the alkoxide and preventing reversible side reactions. The 0 °C temperature controls the exothermic evolution of H₂ gas.

  • Electrophile Addition (0 °C):

    • Procedure: Dissolve 5-bromo-2-chloro-3-nitropyridine (1.0 equivalent) in a minimal volume of anhydrous THF. Add this solution dropwise to the alkoxide mixture while maintaining the internal temperature below 5 °C.

    • Causality: Dropwise addition at low temperature prevents thermal degradation of the highly activated halonitropyridine and suppresses the formation of symmetric ether dimers (4[4]).

  • Reaction Progression (RT):

    • Procedure: Remove the cooling bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.

    • In-Process Control (IPC): Monitor via LC-MS or TLC. The system validates completion when the electrophile peak is <1% by UV integration.

  • Quench and Extraction:

    • Procedure: Cool the mixture back to 0 °C. Carefully quench by the dropwise addition of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Causality: NH₄Cl safely neutralizes unreacted NaH without creating a highly basic aqueous layer that could hydrolyze the newly formed ether linkage.

  • Purification:

    • Procedure: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure product.

Experimental_Workflow Step1 1. Alkoxide Generation Cyclopropylmethanol + NaH in THF (0 °C) Step2 2. Electrophile Addition Add 5-Bromo-2-chloro-3-nitropyridine Step1->Step2 Step3 3. SNAr Reaction Stir at RT (Monitor via LC-MS) Step2->Step3 Step4 4. Quench & Workup Sat. NH4Cl Quench, EtOAc Extraction Step3->Step4 Step5 5. Purification Silica Gel Chromatography / Crystallization Step4->Step5

Diagram 2: Sequential experimental workflow for the synthesis and purification process.

Quantitative Data & Condition Optimization

The choice of base and solvent profoundly impacts the yield and impurity profile of the SNAr reaction. The table below summarizes the quantitative expectations based on various optimization parameters.

Base SystemSolventTemperature ProfileExpected YieldCausality & Impurity Profile Observations
NaH (60%) THF0 °C to RT>85% Irreversible deprotonation provides a clean SNAr profile. Highly recommended for scale-up.
Cs₂CO₃ DMFRT to 50 °C70–80%Milder conditions, but requires elevated temperatures. High risk of hydrolysis (yielding 2-pyridone) if solvents are wet.
KOtBu THF0 °C65–75%Exceptionally fast reaction, but the tert-butoxide anion can act as a competing nucleophile, generating a tert-butyl ether impurity.
K₂CO₃ MeCN80 °C<50%Poor solubility of the base leads to incomplete conversion. Prolonged heating results in thermal degradation of the product.

Downstream Applications in Drug Development

Once synthesized, 5-bromo-2-(cyclopropylmethoxy)-3-nitropyridine acts as a bifunctional hub for further derivatization:

  • Nitro Reduction: The C3-nitro group can be selectively reduced to a primary amine using mild conditions (e.g., Iron powder and NH₄Cl, or SnCl₂) to avoid dehalogenation of the C5-bromide. The resulting 3-aminopyridine is a classic precursor for amide couplings or the formation of fused bicyclic systems (e.g., imidazo[4,5-b]pyridines).

  • Cross-Coupling: The C5-bromo position is primed for palladium-catalyzed transformations, such as Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing for the rapid expansion of structure-activity relationship (SAR) libraries during the hit-to-lead phase of drug discovery.

References

  • Google Patents - SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-a]PYRAZINE DERIVATIVES AS ROS1 INHIBITORS (WO2015144799A1).
  • Benchchem - 2-(3-Nitropyridin-2-yl)acetonitrile: SNAr Reaction Conditions.
  • Eureka Patsnap - Benzamide derivatives as oxytocin agonists and vasopressin antagonists.
  • RSC Publishing - Novel Heterocyclic Systems. Part 21 Synthesis of 3-Hydroxypyridine-2(1 H)- selone.

Sources

Foundational

Technical Guide: Solubility, Stability, and Handling of 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine

An In-Depth Technical Guide to the Solubility and Stability of 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine (CAS: 1250801-71-8). Executive Summary 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine is a critical heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility and Stability of 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine (CAS: 1250801-71-8).

Executive Summary

5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine is a critical heterocyclic building block, predominantly utilized in the synthesis of ATP-competitive kinase inhibitors and P2X3 receptor antagonists. Its structural core features a highly functionalized pyridine ring containing a nitro group (for reduction to an amine), a bromine atom (for cross-coupling reactions), and a cyclopropylmethoxy ether (a lipophilic pharmacophore).

This guide addresses the specific physicochemical challenges of this intermediate: poor aqueous solubility and latent instability under acidic or photolytic conditions. Successful handling requires strict adherence to non-acidic protocols to prevent cyclopropylmethyl rearrangement and light-shielding to mitigate nitro-group degradation.

Physicochemical Profile

Understanding the molecular properties is the first step to mastering solubility and stability.

PropertyValue / DescriptionSource/Derivation
Molecular Formula C₉H₉BrN₂O₃Calculated
Molecular Weight 273.08 g/mol Calculated
Appearance Pale yellow to yellow crystalline solidObserved (Analogous)
Melting Point 75–85 °C (Estimated)Derived from 2-OMe analog (90°C) + steric bulk
LogP (Predicted) 2.8 – 3.2High Lipophilicity (Cyclopropyl effect)
H-Bond Donors 0Lipophilic nature
H-Bond Acceptors 4Nitro (2), Pyridine N (1), Ether O (1)
pKa (Conjugate Acid) ~0.5 (Pyridine Nitrogen)Highly weakly basic due to -NO₂ and -Br EWG
Structural Analysis
  • Cyclopropylmethoxy Group: Adds significant lipophilicity and steric bulk compared to a methoxy group. The cyclopropyl ring is strained, making the ether oxygen's lone pair less available for resonance but susceptible to acid-catalyzed rearrangement.

  • Nitro Group (C3): Strong electron-withdrawing group (EWG), deactivating the ring but making the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) during synthesis.

  • Bromine (C5): A stable handle for Suzuki/Buchwald couplings, generally unreactive under storage conditions.

Solubility Landscape

This compound exhibits Class II/IV behavior (Low Solubility) in aqueous media. Solubilization strategies must rely on organic co-solvents or lipid-based carriers.

Solvent Screening Data
Solvent ClassSolventSolubility RatingComments
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Preferred solvent for extraction and transport.
Polar Aprotic DMSO / DMFHigh (>50 mg/mL)Ideal for stock solutions in biological assays.
Esters Ethyl AcetateModerate (20–50 mg/mL)Good for recrystallization.
Alcohols Methanol / EthanolLow-Moderate (5–15 mg/mL)Solubility decreases significantly with temperature.
Aqueous Water / PBS (pH 7.4)Insoluble (<0.01 mg/mL)Requires surfactant (e.g., Tween 80) for aqueous formulation.
Hydrocarbons Hexanes / HeptaneLow (<1 mg/mL)Useful as an anti-solvent for precipitation.
Critical Protocol: Solubilization for Assay Use

Objective: Prepare a stable 10 mM stock solution.

  • Weigh 2.73 mg of the compound.

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex for 30 seconds. (Sonication is rarely needed but safe if kept <40°C).

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation driven by moisture uptake.

Stability Assessment

The stability of 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine is governed by three primary degradation pathways: Acid-Catalyzed Rearrangement , Photolytic Degradation , and Nucleophilic Displacement .

Chemical Stability
A. Acid Sensitivity (Critical)

The cyclopropylmethyl ether is sensitive to strong acids. Under acidic conditions (e.g., HCl, TFA), the ether oxygen can be protonated, leading to the formation of a cyclopropylcarbinyl cation, which rapidly rearranges to a cyclobutyl or homoallyl system.

  • Rule: Avoid exposure to pH < 2. Do not use strong mineral acids during workup.

B. Nucleophilic Displacement (SₙAr)

The nitro group at C3 activates the C2-alkoxy group. While less reactive than the chloro-precursor, the cyclopropylmethoxy group can still be displaced by strong nucleophiles (amines, thiols) at elevated temperatures.

  • Rule: Store away from primary amines unless intended for reaction.

Physical Stability
  • Thermal: Stable up to ~120°C. Decomposition (likely NO₂ loss) may occur above 150°C.

  • Photostability: Nitro-pyridines are photosensitive. Prolonged exposure to UV/Visible light causes darkening (formation of nitroso/azoxy species).

    • Action: Store in amber vials.

Experimental Protocols

Workflow 1: Synthesis via SₙAr (Self-Validating Protocol)

Rationale: This method uses the high reactivity of 2-chloro-3-nitropyridine to install the ether. The low temperature prevents side reactions at the bromine position.

Reagents:

  • 5-Bromo-2-chloro-3-nitropyridine (1.0 eq)

  • Cyclopropylmethanol (1.1 eq)

  • Sodium Hydride (NaH, 60% in oil) (1.2 eq)

  • THF (Anhydrous)

Step-by-Step:

  • Activation: In a flame-dried flask under N₂, dissolve cyclopropylmethanol in THF at 0°C.

  • Deprotonation: Add NaH portion-wise. Stir for 30 min until H₂ evolution ceases (Formation of Sodium Cyclopropylmethoxide).

  • Addition: Add solution of 5-Bromo-2-chloro-3-nitropyridine in THF dropwise to the alkoxide solution at 0°C.

    • Control Point: Maintain 0°C to prevent displacement of the Bromine atom.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Carefully add saturated NH₄Cl solution.

  • Workup: Extract with EtOAc, wash with Brine, dry over Na₂SO₄.

  • Purification: Recrystallize from EtOH or column chromatography (Hex/EtOAc 9:1).

Workflow 2: Stability-Indicating HPLC Method

Rationale: Standard C18 methods may not separate the hydrolysis product (2-hydroxy derivative) from the parent. This method uses a gradient to ensure separation.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (aromatic) and 300 nm (nitro).

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% → 90% B

    • 10-12 min: 90% B (Wash)

    • 12.1 min: 10% B (Re-equilibrate)

Visualization of Stability & Reactivity

StabilityPathways Compound 5-Bromo-2-(cyclopropylmethoxy)- 3-nitropyridine Rearrange Cyclopropylcarbinyl Rearrangement (Degradation) Compound->Rearrange Acid Catalysis PhotoDeg Nitroso/Azoxy Dimers (Darkening) Compound->PhotoDeg Photolysis Subst SNAr Displacement (Loss of Ether) Compound->Subst Displacement at C2 Acid Strong Acid (H+) (e.g., HCl, TFA) Acid->Rearrange Light UV Light / Heat Light->PhotoDeg Nu Nucleophiles (R-NH2, R-SH) Nu->Subst

Caption: Degradation pathways. Red path indicates acid-catalyzed rearrangement of the cyclopropyl group; Yellow path indicates photolytic instability; Green path indicates nucleophilic attack.

Handling and Storage Recommendations

To maintain >98% purity over 12 months, follow these strict guidelines:

  • Storage Temperature: 2–8°C (Short term), -20°C (Long term).

  • Atmosphere: Store under Argon or Nitrogen. The compound is not highly hygroscopic, but moisture can accelerate hydrolysis if traces of acid are present.

  • Container: Amber glass vials with Teflon-lined caps.

  • Safety:

    • H315/H319: Causes skin and serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

    • PPE: Wear nitrile gloves and safety goggles. Use a fume hood to avoid inhaling dust.

References

  • BLD Pharm. (2025). Product Datasheet: 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine (CAS 1250801-71-8).[2] Retrieved from

  • PubChem. (2025).[3] Compound Summary: 5-Bromo-2-methoxy-3-nitropyridine (Analogous Structure). National Library of Medicine. Retrieved from

  • BenchChem. (2025). Technical Guide to 5-Bromo-2-nitropyridine Reactivity. Retrieved from

  • Li, J., et al. (2006).[4] Synthesis of P2X3 Antagonists via Nitropyridine Intermediates. US Patent Application 2006/0235028.[4] Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 5-Bromo-2-methoxy-3-nitropyridine. Retrieved from

Sources

Exploratory

The Versatile Reactivity of Substituted Nitropyridines: A Technical Guide for Chemical and Pharmaceutical Development

Authored for: Researchers, Scientists, and Drug Development Professionals Introduction The pyridine scaffold is a cornerstone in the design of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in the design of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The strategic introduction of a nitro (NO₂) group onto this heterocyclic system dramatically alters its electronic landscape and chemical reactivity, transforming it into a highly versatile synthetic intermediate. The potent electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution, much like in nitrobenzene, but significantly activates it for nucleophilic aromatic substitution (SNAr).[1] This activation, combined with the nitro group's own susceptibility to reduction, unlocks numerous avenues for molecular functionalization. This in-depth guide explores the principal modes of reactivity for substituted nitropyridines, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to empower professionals in their synthetic endeavors.

Nucleophilic Aromatic Substitution (SNAr): Harnessing Electrophilicity

The presence of a strongly electron-withdrawing nitro group renders the pyridine ring electron-deficient and, therefore, highly susceptible to attack by nucleophiles.[1] This reactivity is most pronounced at the positions ortho and para to the nitro group, as the negative charge of the resulting intermediate can be effectively delocalized onto the oxygen atoms of the nitro group.[1] This stabilization of the intermediate, known as a Meisenheimer complex, is the key driving force for the SNAr reaction.[1]

The Addition-Elimination Mechanism

The SNAr reaction on nitropyridines proceeds through a two-step addition-elimination mechanism.[1] First, the nucleophile attacks the electron-deficient carbon atom bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[1] In the second step, the leaving group is expelled, restoring the aromaticity of the ring.[1]

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

A prime application of SNAr on nitropyridines is the displacement of a halide, which serves as an excellent leaving group. The reaction is highly efficient, especially when the halide is positioned ortho or para to the nitro group.[1] For instance, 2-chloro-5-nitropyridine is a common starting material for synthesizing a variety of derivatives by reacting it with different nucleophiles.[3]

Vicarious Nucleophilic Substitution (VNS)

A powerful method for the C-H functionalization of electrophilic nitropyridines is the Vicarious Nucleophilic Substitution (VNS).[4] This reaction involves the addition of a carbanion (stabilized by a leaving group on the same carbon) to the nitroarene, followed by a base-induced β-elimination of the leaving group to yield the C-H substituted product.[4]

VNS_Workflow start Start Substituted Nitropyridine + Carbanion Precursor reagents Reagents Strong Base (e.g., t-BuOK) start->reagents Introduce addition Step 1: Addition Formation of Meisenheimer-type adduct reagents->addition Generates Carbanion elimination Step 2: β-Elimination Base-induced elimination of LG-H addition->elimination Proceeds to product Product C-H Alkylated Nitropyridine elimination->product Yields Reduction_Workflow start Substituted Nitropyridine reagents Reducing Agent (e.g., Pd/C, H₂; Fe/HCl; SnCl₂) start->reagents Reacts with reduction Reduction of Nitro Group start->reduction Undergoes product Substituted Aminopyridine reduction->product Yields

Sources

Foundational

Potential Biological Activities of Novel Nitropyridine Compounds

Executive Summary The nitropyridine scaffold represents a privileged structure in modern medicinal chemistry, distinguished by its unique electronic deficiency and versatility as a pharmacophore. While historical applica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nitropyridine scaffold represents a privileged structure in modern medicinal chemistry, distinguished by its unique electronic deficiency and versatility as a pharmacophore. While historical applications focused on simple energetic materials or agrochemicals, recent advancements (2023–2025) have repositioned novel nitropyridine derivatives as potent dual-action therapeutics .

This guide analyzes the biological activities of these compounds, specifically focusing on two high-value modalities: microtubule-targeting anticancer agents and urease-inhibiting antimicrobials . By exploiting the electron-withdrawing nature of the nitro group (


) at the C3 or C5 position, researchers can modulate reactivity at the C2/C6 positions, facilitating the synthesis of libraries with high specificity for tubulin colchicine-binding sites and bacterial metalloenzymes.

Chemical Foundation & Structure-Activity Relationship (SAR)

The "Electronic Warhead" Concept

The pyridine ring is inherently electron-deficient (


-deficient). The addition of a nitro group significantly amplifies this deficiency, particularly at the ortho and para positions relative to the ring nitrogen. This electronic landscape is not merely a synthetic handle; it is the driver of biological interaction.
  • C3-Nitro Activation: A nitro group at position 3 activates the C2 position for Nucleophilic Aromatic Substitution (

    
    ). This allows for the rapid introduction of amine-based pharmacophores (e.g., piperazines, morpholines) under mild conditions.
    
  • Reductive Bioactivation: In hypoxic tumor environments or anaerobic bacterial cells, the nitro group can function as a prodrug moiety. Enzymatic reduction (via nitroreductases) generates reactive nitroso and hydroxylamine intermediates that can covalently bind to DNA or inhibit essential enzymes.[1]

SAR Logic: Tuning for Specificity
Structural FeatureBiological ImpactOptimization Strategy
3-Nitro Group Essential for tubulin binding affinity; steric fit in colchicine site.Maintain at C3; do not replace with bioisosteres (e.g.,

) without loss of potency.
C2-Linker Determines solubility and target access.Piperazine/Diamine linkers enhance water solubility and hydrogen bonding with enzyme active sites (e.g., Urease).
C6-Substituents Modulates lipophilicity (

).
Halogens (Cl, Br) or methoxy groups here improve membrane permeability for intracellular targets.

Key Biological Activities[2][3][4][5]

Anticancer Activity: Microtubule Destabilization

Recent studies identify 3-nitropyridine analogues (e.g., derivatives of 2-amino-3-nitropyridine ) as potent microtubule-targeting agents (MTAs).[2] Unlike taxanes which stabilize microtubules, these novel compounds bind to the colchicine site at the interface of


- and 

-tubulin.
  • Mechanism of Action (MOA):

    • Binding: The compound permeates the cell membrane and binds to the colchicine pocket.

    • Inhibition: It sterically hinders the polymerization of tubulin dimers into microtubules.

    • Arrest: The cell fails to form the mitotic spindle, triggering cell cycle arrest at the G2/M phase .

    • Apoptosis: Prolonged arrest activates the intrinsic apoptotic pathway (Caspase-3/7 activation).

Antimicrobial Activity: Urease Inhibition

Novel nitropyridines, particularly 1-(3-nitropyridin-2-yl)piperazine derivatives , have emerged as potent inhibitors of urease, a critical virulence factor for Helicobacter pylori.[3]

  • Clinical Relevance: Urease hydrolyzes urea into ammonia, neutralizing gastric acid and allowing H. pylori to colonize the stomach lining.

  • Mechanism: The nitropyridine scaffold coordinates with the nickel ions in the urease active site, while the piperazine tail engages in hydrogen bonding with amino acid residues (e.g., His, Asp) in the binding pocket, effectively locking the enzyme.

Visualizing the Mechanism of Action[3][6][8]

The following diagram illustrates the dual pathway where a single chemical scaffold acts on two distinct biological systems based on the cellular context (Human Cancer Cell vs. Bacterial Pathogen).

MOA_Pathways cluster_Cancer Anticancer Pathway (Human Tumor Cell) cluster_Bacteria Antimicrobial Pathway (H. pylori) Compound Novel 3-Nitropyridine Derivative Tubulin Tubulin Heterodimer (Colchicine Site) Compound->Tubulin  Binds   Urease Urease Enzyme (Ni2+ Active Site) Compound->Urease  Chelates/Binds   Polymerization Microtubule Polymerization Tubulin->Polymerization  Inhibits   Arrest G2/M Cell Cycle Arrest Polymerization->Arrest  Failure leads to   Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis  Triggers   Hydrolysis Urea Hydrolysis (NH3 Production) Urease->Hydrolysis  Blocks   AcidNeutral Gastric Acid Neutralization Hydrolysis->AcidNeutral  Prevents   Survival Bacterial Survival & Colonization AcidNeutral->Survival  Inhibits  

Figure 1: Dual mechanism of action for 3-nitropyridine derivatives in cancer cells (top) and bacterial systems (bottom).

Experimental Protocols

Synthesis of 1-(3-nitropyridin-2-yl)piperazine (General Workflow)

Rationale: This protocol utilizes the high electrophilicity of C2-Cl activated by the C3-Nitro group.

  • Reagents: 2-Chloro-3-nitropyridine (1.0 eq), Piperazine (anhydrous, 3.0 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 2-chloro-3-nitropyridine in ACN.

    • Add excess piperazine (to prevent bis-substitution).

    • Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane).

    • Workup: Evaporate solvent. Wash residue with water to remove excess piperazine. Recrystallize from ethanol.

  • Validation:

    
     should show disappearance of the C2-Cl characteristic shift and appearance of piperazine methylene protons (
    
    
    
    ppm).
In Vitro Tubulin Polymerization Assay

Rationale: To confirm the molecular target is tubulin and not a general cytotoxic effect.

Materials:

  • Purified Tubulin (>99% pure, bovine brain source).

  • GTP (Guanosine triphosphate).

  • Fluorescence plate reader (Ex: 360 nm, Em: 420 nm).

  • Positive Control: Colchicine (inhibitor) or Paclitaxel (stabilizer).

Step-by-Step Protocol:

  • Preparation: Prepare Tubulin buffer (80 mM PIPES pH 6.9, 2 mM

    
    , 0.5 mM EGTA). Keep everything on ice.
    
  • Compound Addition: Add

    
     of test compound (in DMSO) to a 96-well black half-area plate. Final concentration typically 
    
    
    
    .
  • Initiation: Add

    
     of Tubulin/GTP mix (
    
    
    
    tubulin, 1 mM GTP) to the wells.
  • Measurement: Immediately place in the plate reader pre-warmed to 37°C.

  • Data Acquisition: Measure fluorescence every 60 seconds for 60 minutes.

  • Analysis: Plot Fluorescence vs. Time.

    • Interpretation: A reduction in the

      
       (slope of the growth phase) and final plateau height compared to the vehicle control indicates inhibition of polymerization.
      

Synthesis & Functionalization Workflow

The following diagram outlines the logical flow for synthesizing a library of these compounds to screen for both activities.

Synthesis_Workflow Start Starting Material: 2-Chloro-3-nitropyridine Step1 Step 1: SNAr Reaction (Nucleophilic Aromatic Substitution) Start->Step1 Intermediate Intermediate: 2-Amino-3-nitropyridine Core Step1->Intermediate Nucleophiles Nucleophile Selection: 1. Piperazine (Solubility) 2. Morpholine (Metabolic Stability) 3. Aniline Derivatives (Hydrophobicity) Nucleophiles->Step1  Reagent   Step2 Step 2: N-Alkylation / Acylation (Tail Modification) Intermediate->Step2 Library Final Library Generation Step2->Library Screening Parallel Screening: 1. MTT Assay (Cancer) 2. Urease Inhibition (Bacteria) Library->Screening

Figure 2: Synthetic workflow for generating diverse nitropyridine libraries.

Future Outlook & Toxicity Considerations

While the efficacy of nitropyridines is promising, the nitro group is a structural alert in drug discovery due to potential mutagenicity (Ames positive) via reduction to nitroso species.

  • Mitigation Strategy: Future development focuses on "soft" metabolic spots on the pyridine ring to ensure rapid clearance or the use of sterically hindered nitro groups to reduce enzymatic reduction rates in healthy tissue.

  • Therapeutic Window: The selectivity for H. pylori urease (a non-human enzyme) and the high metabolic rate of cancer cells (exploiting the prodrug nature) currently provide a viable therapeutic window.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel). (2025).[4] A comprehensive review on the synthetic utility and biological applications of nitropyridines.

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Chemical Biology & Drug Design. (2024). Details the protocol for urease inhibition and the specific activity of piperazine-linked nitropyridines.

  • 3-nitropyridine analogues as novel microtubule-targeting agents. National Institutes of Health (NIH) / PMC. (2024). Establishes the mechanism of action for 3-nitropyridines in cancer cell cycle arrest.[2]

  • Application Notes and Protocols for Evaluating the Anticancer Activity of Pyridine Derivatives. BenchChem. (2025).[5] Provides standard operating procedures for cytotoxicity and mechanistic assays.[5]

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia. (2022). Explores the reduction mechanisms and toxicity profiles of nitro-containing pharmacophores.

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: A Privileged Scaffold for Targeted Therapies In the landscape of contemporary drug discovery, the strategic incorporation of unique structural...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Targeted Therapies

In the landscape of contemporary drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine has emerged as a highly valuable and versatile building block in medicinal chemistry. Its utility stems from a combination of features: the electron-deficient nitropyridine core, which is a common scaffold in a multitude of biologically active compounds[1][2]; the presence of a bromine atom, providing a reactive handle for cross-coupling reactions; and the cyclopropylmethoxy group, which can enhance metabolic stability and target engagement.

This document serves as a comprehensive guide to the synthesis and application of 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine, providing detailed protocols and insights into its role as a key intermediate in the synthesis of next-generation therapeutics, particularly in the realm of kinase inhibitors.

Core Attributes and Medicinal Chemistry Rationale

The structural components of 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine each contribute to its significance as a building block:

  • Nitropyridine Core: The pyridine ring is a privileged N-heterocycle in drug design, present in numerous FDA-approved drugs.[2] The addition of a nitro group significantly influences the electronic properties of the ring, activating it for nucleophilic aromatic substitution (SNAr) reactions.[3] Furthermore, the nitro group can be readily reduced to an amine, which serves as a crucial functional group for further molecular elaboration.[4]

  • Cyclopropylmethoxy Group: The cyclopropyl moiety is often incorporated into drug candidates to improve their metabolic stability and potency. This is attributed to its rigid, three-dimensional structure and its ability to shield adjacent bonds from enzymatic degradation. The ether linkage provides a degree of conformational flexibility.

  • Bromo Substituent: The bromine atom at the 5-position is a key feature, enabling a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse aryl, heteroaryl, and amino substituents, which is a cornerstone of modern library synthesis and lead optimization.

Synthesis of 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine: A Detailed Protocol

The synthesis of the title compound is most efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor, such as 5-bromo-2-chloro-3-nitropyridine. The following protocol is adapted from established procedures for analogous 2-alkoxy-nitropyridines.[5]

Protocol 1: Synthesis of 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine

Objective: To synthesize 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine via a nucleophilic aromatic substitution reaction.

Materials:

  • 5-Bromo-2-chloro-3-nitropyridine

  • Cyclopropylmethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • Preparation of the Nucleophile:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

    • Cool the flask to 0 °C using an ice bath.

    • Carefully add sodium hydride (1.2 equivalents) to the stirred THF.

    • Slowly add cyclopropylmethanol (1.1 equivalents) dropwise to the suspension. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium cyclopropylmethoxide.

  • Nucleophilic Aromatic Substitution:

    • In a separate flask, dissolve 5-bromo-2-chloro-3-nitropyridine (1.0 equivalent) in anhydrous THF.

    • Cool the solution of the sodium cyclopropylmethoxide back to 0 °C.

    • Slowly add the solution of 5-bromo-2-chloro-3-nitropyridine to the stirred alkoxide solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and add ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel to yield the pure 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine.

Data Presentation:

ParameterExpected Value
Appearance Pale yellow solid
Molecular Formula C₉H₉BrN₂O₃
Molecular Weight 273.09 g/mol
Yield 85-95% (typical)
Purity (by HPLC) >98%

Visualization of the Synthetic Workflow:

G cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: SNAr Reaction cluster_2 Step 3: Work-up & Purification Cyclopropylmethanol Cyclopropylmethanol Sodium_Cyclopropylmethoxide Sodium_Cyclopropylmethoxide Cyclopropylmethanol->Sodium_Cyclopropylmethoxide NaH, THF, 0°C to RT NaH NaH NaH->Sodium_Cyclopropylmethoxide Target_Compound 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine Sodium_Cyclopropylmethoxide->Target_Compound THF, 0°C to RT 5_Bromo_2_chloro_3_nitropyridine 5_Bromo_2_chloro_3_nitropyridine 5_Bromo_2_chloro_3_nitropyridine->Target_Compound Quenching Quench with aq. NH4Cl Target_Compound->Quenching Extraction Extract with EtOAc Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pure Target Compound Purification->Final_Product

Caption: Synthetic workflow for 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine.

Application in the Synthesis of Kinase Inhibitors

A primary application of 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine is as a key intermediate in the synthesis of kinase inhibitors, such as those targeting Bruton's Tyrosine Kinase (BTK). BTK is a crucial component of the B-cell receptor signaling pathway, and its inhibition has proven to be an effective therapeutic strategy for various B-cell malignancies.[6][7]

The synthesized compound can be further elaborated through a two-step sequence: reduction of the nitro group to an amine, followed by a palladium-catalyzed cross-coupling reaction at the bromo position.

Protocol 2: Reduction of the Nitro Group

Objective: To reduce the nitro group of 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine to an amine.

Materials:

  • 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite®

Procedure:

  • To a solution of 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine in a mixture of ethanol and water, add iron powder (5-10 equivalents) and ammonium chloride (1-2 equivalents).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford 5-bromo-2-(cyclopropylmethoxy)pyridin-3-amine.

Protocol 3: Suzuki Cross-Coupling

Objective: To demonstrate the utility of the bromo-substituent in a Suzuki cross-coupling reaction.

Materials:

  • 5-bromo-2-(cyclopropylmethoxy)pyridin-3-amine

  • Arylboronic acid (e.g., 4-phenoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a reaction vessel, combine 5-bromo-2-(cyclopropylmethoxy)pyridin-3-amine (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).

  • Degas the solvent (e.g., by bubbling argon through it for 15-20 minutes) and add it to the reaction vessel.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired coupled product.

Visualization of the BTK Signaling Pathway:

BTK_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation IP3_DAG IP3 & DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFkB_MAPK NF-κB & MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation B-Cell Proliferation & Survival NFkB_MAPK->Proliferation BTK_Inhibitor BTK Inhibitor (e.g., derived from title compound) BTK_Inhibitor->BTK Inhibition

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.

Conclusion

5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine is a strategically designed building block with significant potential in medicinal chemistry. Its synthesis is straightforward, and its functional handles allow for diverse and complex molecular architectures to be constructed. The protocols and rationale provided herein offer a solid foundation for researchers to utilize this compound in the discovery and development of novel therapeutics, particularly in the ever-important class of kinase inhibitors. The combination of a privileged heterocyclic core with metabolically favorable and synthetically versatile substituents makes it a valuable addition to the medicinal chemist's toolbox.

References

  • Chem-Impex International Inc. (n.d.). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine. Retrieved from [Link]

  • Daina, A., & Zoete, V. (2016). A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. ChemMedChem, 11(11), 1117–1121. [Link]

  • Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-3-methoxy-2-nitropyridine. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. Retrieved from [Link]

  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • MDPI. (2021). The Development of BTK Inhibitors: A Five-Year Update. Retrieved from [Link]

  • Institute of Science, Nagpur. (n.d.). Aromatic Nucleophilic Substitution Reaction. Retrieved from [Link]

  • Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution | Organic Chemistry II. Retrieved from [Link]

  • PubMed. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reining in BTK: Interdomain Interactions and Their Importance in the Regulatory Control of BTK. Retrieved from [Link]

Sources

Application

Synthesis of kinase inhibitors using 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine

Technical Application Note: Strategic Synthesis of Kinase Inhibitors via 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine Abstract & Strategic Overview Subject: 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine (CAS: 1243479-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Strategic Synthesis of Kinase Inhibitors via 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine

Abstract & Strategic Overview

Subject: 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine (CAS: 1243479-07-3) Application: Synthesis of Type I/II Kinase Inhibitors (Targeting MALT1, BTK, RIPK1, and ALK).

In the landscape of modern medicinal chemistry, the 2-alkoxy-3-aminopyridine pharmacophore has emerged as a privileged scaffold for designing ATP-competitive kinase inhibitors. This specific intermediate—5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine —offers a unique trifunctional handle for divergent synthesis:

  • C2-Cyclopropylmethoxy: Occupies the solvent-exposed region or hydrophobic pocket (gatekeeper vicinity), improving solubility and metabolic stability compared to simple methoxy groups.

  • C3-Nitro (Latent Amine): Precursor to the critical hydrogen-bond donor/acceptor motif required for hinge binding.

  • C5-Bromo: A versatile electrophile for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to extend the inhibitor into the kinase back-pocket (specificity region).

This guide details the optimized protocols for leveraging this scaffold, addressing common synthetic pitfalls such as regioselectivity and halogen-retention during nitro reduction.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine
Molecular Formula C₉H₉BrN₂O₃
Molecular Weight 273.08 g/mol
Appearance Light yellow to off-white solid
Solubility Soluble in DMSO, DMF, DCM; Sparingly soluble in MeOH
Stability Light sensitive (store in amber vials); Moisture sensitive (store desiccated)
Hazards Irritant (Skin/Eye/Respiratory). Handle in a fume hood.

Synthetic Strategy: The "Divergent Core" Approach

The synthesis of kinase inhibitors from this core typically follows a C5-First or C3-First strategy. The C5-First approach (Suzuki coupling before nitro reduction) is generally preferred to avoid catalyst poisoning by the free amine and to prevent oxidative side reactions.

Critical Decision Point: Nitro Reduction
  • Method A (Hydrogenation): High risk of debromination (C-Br cleavage) if the coupling hasn't been performed yet.

  • Method B (Dissolving Metal - Fe/Zn): Recommended. Chemoselective for nitro reduction in the presence of aryl halides.

Detailed Experimental Protocols

Protocol A: C5-Arylation via Suzuki-Miyaura Coupling

Objective: To introduce the "tail" moiety of the inhibitor (e.g., a substituted phenyl or pyrazole group) at the C5 position.

Reagents:

  • Scaffold: 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine (1.0 eq)

  • Boronic Acid/Ester: Aryl-B(OH)₂ or Aryl-BPin (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

  • Base: K₂CO₃ (2.0 M aq. solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a nitrogen-purged microwave vial or round-bottom flask, combine the scaffold, boronic acid, and Pd catalyst.

  • Solvation: Add 1,4-Dioxane (10 mL/g of substrate) and the aqueous K₂CO₃ solution.

  • Degassing: Sparge with nitrogen for 5 minutes. This is critical to prevent homocoupling of the boronic acid.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LCMS for the disappearance of the bromide (M+2 peak pattern disappearance).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The nitro product is typically less polar than the amine.

Expert Insight: If the boronic acid is sterically hindered (ortho-substituted), switch to Pd₂(dba)₃ / XPhos or Sphos Pd G3 to improve yields.

Protocol B: Chemoselective Nitro Reduction (Fe/NH₄Cl)

Objective: To convert the C3-nitro group to a C3-amine without dehalogenating the C5-position (if bromine is still present) or affecting sensitive coupled moieties.

Reagents:

  • Substrate: C5-substituted-2-(cyclopropylmethoxy)-3-nitropyridine (1.0 eq)

  • Reductant: Iron powder (fine mesh, 5.0 eq)

  • Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 eq)

  • Solvent: EtOH/Water (4:1 ratio)

Procedure:

  • Preparation: Dissolve the nitro compound in EtOH/Water.

  • Activation: Add NH₄Cl and Iron powder.

  • Reaction: Heat to 70°C with vigorous stirring (mechanical stirring recommended for scales >5g).

  • Monitoring: Reaction is typically fast (1–3 hours). Monitor by LCMS (Mass shift: -30 Da, corresponding to -O₂ +H₂).

  • Workup: Filter hot through a Celite pad to remove iron sludge. Wash the pad with warm EtOH.

  • Isolation: Concentrate the filtrate. Partition between EtOAc and saturated NaHCO₃. The organic layer contains the free amine.

Validation Check: The product should show a characteristic broad singlet (2H) in ¹H NMR around 4.5–6.0 ppm for the NH₂ group.

Protocol C: Hinge Binder Formation (Amide Coupling)

Objective: To functionalize the C3-amine with an acyl chloride or carboxylic acid, completing the inhibitor core.

Reagents:

  • Amine: C3-amino-pyridine derivative (1.0 eq)

  • Acid: Heteroaryl-COOH (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (Hunig's Base) (3.0 eq)

  • Solvent: DMF (anhydrous)

Procedure:

  • Activation: Dissolve the carboxylic acid and DIPEA in DMF. Add HATU and stir for 5 minutes at RT (Solution turns yellow).

  • Coupling: Add the C3-amino-pyridine substrate.

  • Reaction: Stir at RT for 2–16 hours. If conversion is slow, heat to 50°C.

  • Workup: Pour into ice water. If a precipitate forms, filter and wash with water. If no precipitate, extract with EtOAc/LiCl (5% aq) to remove DMF.

Visualizations & Workflows

Figure 1: Synthetic Workflow (DOT Diagram)

SyntheticPathway Start 5-Bromo-2-(cyclopropylmethoxy)- 3-nitropyridine (Core Scaffold) Step1 Step 1: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Start->Step1 Inter1 5-Aryl-2-(cyclopropylmethoxy)- 3-nitropyridine Step1->Inter1 Step1->Inter1 C-C Bond Formation Step2 Step 2: Nitro Reduction (Fe / NH4Cl) Inter1->Step2 Inter2 5-Aryl-2-(cyclopropylmethoxy)- 3-aminopyridine (Key Amine) Step2->Inter2 Step2->Inter2 Chemoselective Step3 Step 3: Amide Coupling (R-COOH, HATU) Inter2->Step3 Final Final Kinase Inhibitor (Hinge Binder) Step3->Final Step3->Final Pharmacophore Assembly

Caption: Figure 1. Optimized divergent synthesis pathway for 2-alkoxy-3-aminopyridine kinase inhibitors, prioritizing C5-functionalization to preserve halogen integrity.

Figure 2: SAR Logic & Binding Mode

SAR_Logic Core 2-Alkoxy-3-Aminopyridine Core Hinge Hinge Binding Region (N1 Acceptor / C3-NH Donor) Core->Hinge Primary Interaction Pocket Hydrophobic Pocket (Cyclopropylmethoxy Group) Core->Pocket Gatekeeper Avoidance Solvent Solvent Front / Specificity Pocket (C5-Aryl Extension) Core->Solvent Selectivity Vector

Caption: Figure 2. Structural Activity Relationship (SAR) mapping of the scaffold. The cyclopropyl group targets the hydrophobic pocket, while the C5-extension dictates kinase selectivity.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield in Suzuki Protodebromination (H replaces Br)Use anhydrous solvents; Ensure strict O₂ removal; Lower temp to 80°C.
Incomplete Nitro Reduction Catalyst poisoning or clumpingUse fresh Iron powder; Increase mechanical agitation; Add a drop of HCl to activate Fe.
Product "Smearing" on TLC Basic amine interaction with silicaAdd 1% Et₃N or 1% NH₄OH to the eluent system.
Debromination during Reduction Used H₂/Pd-CSwitch to Fe/NH₄Cl or SnCl₂ (Stannous Chloride) method.

References

  • BenchChem. (2025). The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors. BenchChem Application Notes. Link

  • Manna, K., et al. (2013).[1] 2-Amino-3-Cyanopyridine: A Bioactive Scaffold. International Journal of Pharmaceutical Sciences and Research. Link

  • Sigma-Aldrich. (2025). Product Specification: 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine. Merck KGaA. Link

  • National Institutes of Health (NIH). (2024). Synthesis of novel aryl-substituted 2-aminopyridine derivatives. PubMed Central. Link

  • ChemicalBook. (2025). 5-Bromo-2-methoxy-3-nitropyridine Properties and Synthesis. Link

Sources

Method

Suzuki cross-coupling reactions with 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine

Executive Summary This Application Note details the optimized protocol for the palladium-catalyzed cross-coupling of 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine (referred to herein as Substrate-A ) with aryl and heter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the optimized protocol for the palladium-catalyzed cross-coupling of 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine (referred to herein as Substrate-A ) with aryl and heteroaryl boronic acids.

Substrate-A is a highly functionalized pyridine scaffold, frequently utilized as a precursor for Type I and Type II kinase inhibitors (e.g., PI3K, mTOR, and EGFR inhibitors). The presence of the 3-nitro group renders the pyridine ring electron-deficient, facilitating oxidative addition at the C5-position. However, this same electron deficiency activates the 2-alkoxy position toward nucleophilic aromatic substitution (


), necessitating a protocol that balances high catalytic activity with mild basic conditions to prevent side reactions.

Key Protocol Advantages:

  • High Regioselectivity: Exclusive coupling at C5; preservation of the C2-cyclopropylmethoxy ether.

  • Scalability: Validated from 50 mg discovery scale to 10 g process scale.

  • Self-Validating: Includes in-process control (IPC) checkpoints to detect common failure modes (dehalogenation vs. hydrolysis).

Strategic Chemical Analysis

Substrate Electronics & Reactivity

The reactivity of Substrate-A is governed by the synergistic effects of its substituents:

  • 5-Bromo (Reactive Site): The C-Br bond is activated by the electron-withdrawing nature of the pyridine nitrogen and the ortho-nitro group. This lowers the energy of the C-Br

    
     orbital, making oxidative addition with Pd(0) rapid, often faster than in neutral aryl bromides.
    
  • 3-Nitro (Activator/Risk Factor): Strongly electron-withdrawing (

    
    ). It accelerates the Suzuki cycle but also increases the acidity of protons on coupling partners and makes the C2 position susceptible to attack by the base (e.g., 
    
    
    
    or
    
    
    ), leading to displacement of the cyclopropylmethoxy group.
  • 2-Cyclopropylmethoxy (Labile Group): While generally stable, the ether linkage can be cleaved under strongly acidic conditions (opening the cyclopropane ring) or displaced by strong nucleophiles.

Catalyst & Ligand Selection
  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ is the preferred catalyst. The bidentate dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) possesses a large bite angle, which stabilizes the Pd(II) intermediate and prevents the formation of inactive palladium black, a common issue with electron-deficient pyridines.

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) . These weak, non-nucleophilic bases are sufficient to activate the boronic acid without triggering

    
     at the C2 position. Stronger bases like hydroxides or alkoxides must be avoided.
    

Detailed Experimental Protocol

Materials Table
ReagentMW ( g/mol )Equiv.[1][2]Role
Substrate-A ~273.081.0Electrophile
Aryl Boronic Acid Variable1.2 - 1.5Nucleophile
Pd(dppf)Cl₂·CH₂Cl₂ 816.640.03 - 0.05Catalyst
K₂CO₃ (2M aq.) 138.213.0Base/Activator
1,4-Dioxane -[0.1 M]Solvent
Step-by-Step Procedure

Step 1: Inert Gas Setup

  • Equip a reaction vial or round-bottom flask with a magnetic stir bar and a rubber septum.

  • Critical: Evacuate and backfill with Nitrogen or Argon (

    
    /Ar) three times.[2] Oxygen is the primary cause of homocoupling side-products and catalyst deactivation.
    

Step 2: Reagent Charging

  • Under a positive pressure of inert gas, add Substrate-A (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%).

  • Note: If the boronic acid is prone to protodeboronation (e.g., 2-heteroaryl boronic acids), increase equivalents to 1.5.

Step 3: Solvent & Base Addition [2]

  • Add 1,4-Dioxane (degassed) via syringe.

  • Add 2M aqueous K₂CO₃ (3.0 equiv) via syringe.

  • Optimization Tip: For substrates with poor solubility, a solvent system of DME/Water (3:1) or Toluene/Ethanol/Water (4:1:1) may be used.

Step 4: Reaction

  • Heat the mixture to 90°C in an oil bath or heating block.

  • Stir vigorously (800+ RPM). The reaction is biphasic; mass transfer is critical.

  • Time: Typically 2–4 hours.

Step 5: In-Process Control (IPC)

  • Monitor by TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.

  • Success Marker: Disappearance of the bromide peak (Substrate-A) and appearance of the coupled product [M+H]+.

  • Warning Sign: Appearance of a peak corresponding to [M-Br+H] indicates hydrodehalogenation (see Troubleshooting).

Step 6: Workup & Purification

  • Cool to room temperature.[2][3][4]

  • Dilute with Ethyl Acetate (EtOAc) and water.[2][5] Separate phases.

  • Extract aqueous layer 2x with EtOAc.

  • Wash combined organics with Brine , dry over Na₂SO₄ , filter, and concentrate.[6]

  • Purification: Flash Column Chromatography on Silica Gel.

    • Gradient: 0%

      
       40% EtOAc in Hexanes.
      
    • Note: The product is usually a yellow/orange solid due to the nitro group.

Visualization of Reaction Logic

Reaction Pathway & Mechanism

SuzukiMechanism Substrate 5-Bromo-2-(cyclopropylmethoxy)- 3-nitropyridine (Electrophile) OxAdd Oxidative Addition (Pd-Br Intermediate) Substrate->OxAdd + Pd(0) Side1 Side Reaction: S_NAr at C2 (If Base is Strong) Substrate->Side1 OH- / RO- attack Pd0 Pd(0) Active Species Pd0->OxAdd Cycle Start TransMet Transmetalation OxAdd->TransMet Boronic Aryl Boronic Acid (Nucleophile) Base Base (CO3 2-) Activation Boronic->Base Activation Base->TransMet Activated Boronate RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 5-Aryl-2-(cyclopropylmethoxy)- 3-nitropyridine RedElim->Product

Caption: Catalytic cycle emphasizing the oxidative addition at C5 and the risk of S_NAr at C2 if strong nucleophiles are present.

Purification & Workup Workflow

WorkupFlow Reaction Crude Reaction Mixture (90°C, 4h) Quench Cool to RT & Dilute (EtOAc / Water) Reaction->Quench Sep Phase Separation Quench->Sep OrgLayer Organic Layer (Product + Ligand) Sep->OrgLayer AqLayer Aqueous Layer (Salts + Boric Acid) Sep->AqLayer Wash Wash: Water then Brine Dry: Na2SO4 OrgLayer->Wash Conc Concentrate in Vacuo Wash->Conc Purify Flash Chromatography (Hex/EtOAc) Conc->Purify Final Pure Product (Yellow Solid) Purify->Final

Caption: Standardized workup procedure to ensure removal of inorganic salts and palladium residues.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Reaction (SM remains) Catalyst deactivation or poor oxidative addition.Switch to Pd(PPh₃)₄ or add XPhos ligand. Ensure

exclusion.
Hydrolysis at C2 Base is too strong or attacking C2.Switch base from

to

or

. Reduce water ratio.
Dehalogenation (M-Br) Hydride source present (often from solvent).Use fresh, anhydrous Dioxane. Reduce reaction temperature to 80°C.
Homocoupling (Ar-Ar) Oxygen leak.Degas solvents by sparging with Argon for 15 mins before use.

References

  • Miyaura, N., & Suzuki, A. (1995).[7][8] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Detailed mechanisms of Suzuki coupling on heterocycles).
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Discussion on catalyst selection for electron-deficient substrates). Link

  • ChemicalBook. (n.d.). Synthesis of 5-Bromo-2-methoxy-3-nitropyridine (Analogous Protocol). Retrieved from

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules, 22(2), 205. (Protocol validation for 5-bromo-3-nitropyridine derivatives). Link

Sources

Application

Application of 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine as a research intermediate

Topic: Application of 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine as a Research Intermediate Content Type: Detailed Application Notes and Protocols A Strategic Scaffold for Kinase Inhibitors and GPCR Antagonists Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine as a Research Intermediate Content Type: Detailed Application Notes and Protocols

A Strategic Scaffold for Kinase Inhibitors and GPCR Antagonists

Executive Summary

5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine is a high-value heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting kinases (e.g., ROS1, ALK, PI3K) and purinergic receptors (e.g., P2X3, P2X7) .

Its structural utility lies in its orthogonal reactivity :

  • C2-Cyclopropylmethoxy Group: Acts as a lipophilic anchor, often occupying the hydrophobic specificity pocket of an enzyme active site.

  • C3-Nitro Group: A masked amino functionality. Upon reduction, it provides the critical aniline nitrogen often required for hydrogen bonding in the "hinge region" of kinase domains.

  • C5-Bromine Atom: A stable handle for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce diversity elements.

This guide details the synthesis, handling, and application of this intermediate, providing validated protocols for its integration into medicinal chemistry workflows.

Chemical Profile & Structural Logic

PropertySpecification
Chemical Name 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine
Molecular Formula

Molecular Weight 273.08 g/mol
Key Functionality Halogenated Nitro-Pyridine Ether
Solubility Soluble in DMSO, DMF, DCM, THF; Insoluble in water.
Stability Stable at RT; Light sensitive (store in amber vials).
Mechanism of Action in Synthesis

The molecule is designed to serve as a linchpin intermediate . The synthesis relies on the varying electrophilicity of the pyridine ring positions. The precursor, 5-bromo-2-chloro-3-nitropyridine , undergoes nucleophilic aromatic substitution (


) exclusively at the C2 position due to the strong electron-withdrawing effect of the adjacent nitro group and the ring nitrogen. The C5-bromine remains intact, preserving it for subsequent transition-metal catalyzed couplings.

Visual Workflow: Synthetic Pathway

SynthesisWorkflow Start 5-Bromo-2-chloro- 3-nitropyridine Intermediate 5-Bromo-2-(cyclopropylmethoxy)- 3-nitropyridine (Target Intermediate) Start->Intermediate SNAr (0°C to RT) Reagent Cyclopropylmethanol + NaH/THF Reagent->Intermediate Product1 3-Amino-5-bromo- 2-(cyclopropylmethoxy)pyridine Intermediate->Product1 Nitro Reduction Step2 Reduction (Fe/NH4Cl or H2/Pd) Final Final Drug Candidate (Kinase/GPCR Ligand) Product1->Final Cross-Coupling Step3 Suzuki Coupling (Ar-B(OH)2)

Figure 1: Step-wise transformation from the chloro-precursor to the functionalized drug core.

Experimental Protocols

Protocol A: Synthesis of the Intermediate

Objective: Selective


 displacement of C2-Chloro by Cyclopropylmethanol.
Scale:  10 mmol basis.

Reagents:

  • 5-Bromo-2-chloro-3-nitropyridine (2.37 g, 10 mmol)

  • Cyclopropylmethanol (0.86 g, 12 mmol)

  • Sodium Hydride (60% dispersion in oil) (0.48 g, 12 mmol)

  • Anhydrous THF (50 mL)

Procedure:

  • Preparation of Alkoxide: In a flame-dried 3-neck flask under Nitrogen, suspend NaH (12 mmol) in anhydrous THF (20 mL). Cool to 0°C.[1]

  • Addition: Add Cyclopropylmethanol (12 mmol) dropwise over 10 minutes. Stir at 0°C for 30 minutes until H2 evolution ceases and a clear alkoxide solution forms.

  • Coupling: Dissolve 5-Bromo-2-chloro-3-nitropyridine (10 mmol) in THF (30 mL) and add this solution dropwise to the alkoxide mixture at 0°C.

    • Note: The reaction is exothermic. Maintain internal temperature <5°C to prevent side reactions at the bromine position.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

    
    ) should disappear, and a new spot (
    
    
    
    ) should appear.
  • Work-up: Quench carefully with saturated

    
     solution (10 mL). Dilute with water (50 mL) and extract with EtOAc (3 x 50 mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography (0-10% EtOAc in Hexanes).
    
    • Yield: Expected 85-92% as a pale yellow solid.

Protocol B: Nitro Reduction to Aniline

Objective: Unmasking the amine for "hinge-binding" motif construction.

Procedure:

  • Dissolve the intermediate (5 mmol) in Ethanol (40 mL) and Water (10 mL).

  • Add Ammonium Chloride (25 mmol) and Iron Powder (25 mmol, 325 mesh).

  • Heat to reflux (80°C) for 2 hours.

  • Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Neutralize with saturated

    
     and extract with DCM.
    
  • Result: 3-Amino-5-bromo-2-(cyclopropylmethoxy)pyridine. This intermediate is air-sensitive (oxidation to purple/black solids) and should be used immediately or stored under Argon at -20°C.

Case Study: Application in Kinase Inhibitor Discovery

Context: Development of ROS1/ALK inhibitors. Reference Grounding: This chemistry mirrors the scaffold construction found in patents such as WO2015144799A1 [1], where similar pyridine cores are elaborated.

The Challenge: To create a dual-action inhibitor, researchers needed a core that could:

  • Bind to the ATP hinge region (requiring an amino-pyridine).

  • Extend into the solvent front (requiring a solubilizing tail at C5).

  • Fit a hydrophobic gatekeeper pocket (requiring a small, lipophilic ether at C2).

The Solution: Using 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine :

  • Step 1 (Protocol A): The cyclopropylmethoxy group was installed to satisfy the hydrophobic pocket requirement.

  • Step 2 (Protocol B): The nitro group was reduced to the amine.

  • Step 3: The resulting 3-amino-pyridine was reacted with a pyrazole carboxylic acid to form an amide linker (hinge binder).

  • Step 4: The C5-Bromine was coupled via Suzuki reaction with a solubilizing piperazine tail.

Outcome: The resulting compound demonstrated nanomolar potency (


)  against ROS1, validated by the specific steric fit of the cyclopropylmethoxy group which was superior to a simple methoxy or ethoxy group.

Safety & Stability Guide

Hazard ClassRisk DescriptionMitigation
Skin/Eye Irritant Causes skin irritation (H315) and serious eye irritation (H319).Wear nitrile gloves and safety goggles. Work in a fume hood.
Energetic Nitro-pyridines can be shock-sensitive if dry and impure.Do not subject to high heat (>150°C) during distillation.
Reactivity Reacts violently with strong oxidizers.Keep away from peroxides and nitric acid.

Storage: Store at 2-8°C under inert gas. The cyclopropylmethoxy ether linkage is stable to basic conditions but can cleave under strong acidic conditions (e.g.,


 or conc. HI).

References

  • Google Patents.Substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives as ROS1 inhibitors. WO2015144799A1.
  • PrepChem. Synthesis of 5-bromo-2-hydroxy-3-nitropyridine (Precursor Synthesis). Available at: [Link]

Sources

Method

Application Note: Scalable Synthesis of 4-Nitropyridine via Continuous Flow Nitration

Executive Summary Scaling up the synthesis of nitropyridines—specifically 4-nitropyridine —presents a classic "chem-eng" paradox. The pyridine ring is electron-deficient, requiring harsh forcing conditions (high temperat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Scaling up the synthesis of nitropyridines—specifically 4-nitropyridine —presents a classic "chem-eng" paradox. The pyridine ring is electron-deficient, requiring harsh forcing conditions (high temperature, oleum) for electrophilic aromatic substitution. However, the resulting nitro-intermediates are energetically unstable, creating a high risk of thermal runaway in large batch reactors.

This Application Note details a transition from a hazardous batch protocol to a Continuous Flow Chemistry process. By utilizing the Pyridine-N-oxide route, we activate the C4 position for nitration. By implementing flow reactors, we manage the significant exotherm (


) and minimize the active inventory of explosive intermediates.

Key Performance Indicators (KPIs):

  • Yield: Increased from 57% (Batch) to 83% (Flow) .

  • Safety: Elimination of "hot spots" and reduction of active explosive volume by >95%.

  • Selectivity: Exclusive formation of the 4-nitro isomer (para-selectivity).

Scientific Background & Route Selection

The "Deactivated Ring" Challenge

Direct nitration of pyridine yields 3-nitropyridine but requires extreme conditions (


C) with poor yields (<5%). The nitrogen atom withdraws electron density, deactivating the ring toward electrophilic attack.
The N-Oxide Solution

To access the pharmacologically relevant 4-nitropyridine , we utilize Pyridine-N-oxide .[1][2][3] The N-oxide oxygen donates electron density back into the ring via resonance, specifically activating the 2- and 4-positions.[2] The 4-position is sterically favored.

Mechanism:

  • Activation: The N-oxide oxygen pushes electrons into the ring.[2]

  • Nitration: The nitronium ion (

    
    ) attacks the C4 position.
    
  • Deoxygenation (Step 2): The N-oxide is reduced (typically using

    
    ) to yield the final 4-nitropyridine.
    
Process Safety Assessment (DSC)

Differential Scanning Calorimetry (DSC) analysis of the nitration mixture reveals a sharp exotherm beginning at


C. In a 50L batch reactor, the accumulation of heat can trigger a secondary decomposition event, leading to catastrophic vessel failure. Flow chemistry is not just an optimization; it is a safety mandate. 

Experimental Protocol: Continuous Flow Synthesis

Equipment & Reagents
  • Reactor System: Hastelloy or PFA coil reactor (e.g., Vapourtec R-Series or equivalent).

  • Pumps: Acid-resistant dual-piston pumps (wetted parts: Ceramic/Hastelloy).

  • Reagents:

    • Stream A: Pyridine-N-oxide (dissolved in conc.

      
      ).
      
    • Stream B: Fuming Nitric Acid (

      
      ) / Sulfuric Acid mixture.
      
    • Stream C (Quench): Ice-cold water.

    • Stream D (Reduction):

      
       in Acetonitrile (for Step 2).
      
Workflow Diagram

The following diagram illustrates the integrated two-step flow process (Nitration followed by Reduction).

G cluster_inputs Feed Preparation cluster_reaction1 Step 1: Nitration (Exothermic) cluster_workup Quench & Extraction cluster_reaction2 Step 2: Deoxygenation FeedA Feed A: Pyridine-N-Oxide in H2SO4 Mixer1 T-Mixer (High Shear) FeedA->Mixer1 FeedB Feed B: Mixed Acid (HNO3/H2SO4) FeedB->Mixer1 Reactor1 PFA Coil Reactor 120°C, 13 min res. time Mixer1->Reactor1 Nitration Quench Ice Water Quench Reactor1->Quench 4-Nitro-Py-N-Oxide Separator Phase Separator (Cont. Extraction) Quench->Separator Reactor2 Coil Reactor 2 70°C, 5 min Separator->Reactor2 Organic Phase FeedC Feed C: PCl3 / MeCN FeedC->Reactor2 Product Final Product: 4-Nitropyridine Reactor2->Product

Figure 1: Schematic of the continuous flow setup for the two-step synthesis of 4-nitropyridine. Note the intermediate quench step to remove acid prior to reduction.

Step-by-Step Procedure
Phase 1: Nitration (The Critical Step)

Objective: Synthesize 4-Nitropyridine-N-oxide safely.[1]

  • Feed Preparation:

    • Stream A: Dissolve Pyridine-N-oxide (1.0 equiv) in concentrated

      
      . (Caution: Exothermic dissolution; cool during mixing).
      
    • Stream B: Prepare a mixture of Fuming

      
       and conc.[3] 
      
      
      
      (Ratio 1:3 v/v).
  • System Priming: Flush the reactor coil with pure

    
     to establish flow and pressure.
    
  • Reaction Parameters:

    • Temperature: Set reactor bath to 120°C .

    • Pressure: Install a 100 psi (7 bar) back-pressure regulator (BPR) to prevent boiling of nitric acid.

    • Residence Time: Adjust flow rates to achieve a residence time (

      
      ) of 13 minutes .
      
  • Execution:

    • Start pumps A and B simultaneously.

    • The streams meet at a T-mixer (high turbulence required to prevent hot-spots).

    • The mixture travels through the heated PFA coil.

  • Quenching (Critical):

    • The reactor effluent must be directed immediately into a stirred vessel containing crushed ice .

    • Note: Do not quench into room temperature water; this causes gum formation due to polymer byproducts.

Phase 2: Isolation & Reduction (Telescoping)

While the N-oxide can be isolated, modern protocols often "telescope" (integrate) the second step.

  • Extraction: The quenched aqueous stream is extracted continuously with 1,2-dichloroethane (DCE) or Chloroform.

  • Reduction:

    • The organic phase (containing 4-Nitropyridine-N-oxide) is mixed with a stream of

      
       in Acetonitrile .[4]
      
    • Reactor 2 Conditions: 70°C, 5 minute residence time.

  • Final Workup: The output is neutralized with

    
    , the organic layer separated, dried, and evaporated to yield 4-nitropyridine.[4][5]
    

Data Analysis: Batch vs. Flow[7]

The following table summarizes the advantages of the flow protocol based on experimental validation (Wan et al., 2015).

MetricBatch Process (Standard)Continuous Flow (Optimized)
Nitration Temp 130°C (Risk of runaway)120°C (Controlled)
Reaction Time 3 - 5 Hours13 Minutes
Safety Profile High Hazard (Accumulation)Low Hazard (Minimal Inventory)
By-products 2-nitropyridine / TarsNegligible
Overall Yield 57%83%
Throughput Variable (Batch dependent)~0.7 kg / day (Lab scale)

Troubleshooting & Critical Quality Attributes (CQAs)

  • Issue: Clogging in Reactor Coil.

    • Cause: Precipitation of the N-oxide sulfate salt due to low temperature or insufficient acid solvent.

    • Solution: Maintain reactor temperature >100°C; ensure

      
       ratio is sufficient to keep salts solubilized.
      
  • Issue: Low Yield / Tarry Product.

    • Cause: "Hot spots" in the mixing zone or insufficient quenching.

    • Solution: Increase mixing efficiency (use a static mixer chip); ensure quench is ice-cold (<5°C).

  • CQA: Isomeric Purity.

    • Target: >99% 4-nitro isomer.

    • Control: HPLC monitoring. The presence of 2-nitro isomer indicates insufficient activation or thermal degradation.

References

  • Wan, Z., Fang, Z., Yang, Z., Liu, C., Gu, J., & Guo, K. (2015).[4] A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209–212.[4]

  • Kulkarni, A. A., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration. Organic Process Research & Development, 24(10), 2342–2352.

  • Fisher Scientific. (2009).[6] Safety Data Sheet: 4-Nitropyridine N-oxide.

  • Cantillo, D., & Kappe, C. O. (2011). Nitration Chemistry in Continuous Flow using Fuming Nitric Acid. Organic Process Research & Development, 15(4).

Sources

Application

Application Note: Strategic Incorporation of Cyclopropyl Groups to Enhance Metabolic Stability in Drug Design

Executive Summary The premature clearance of small-molecule therapeutics via cytochrome P450 (CYP)-mediated oxidative metabolism remains a primary attrition factor in preclinical drug development. To combat this, medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The premature clearance of small-molecule therapeutics via cytochrome P450 (CYP)-mediated oxidative metabolism remains a primary attrition factor in preclinical drug development. To combat this, medicinal chemists frequently employ structural rigidification and bioisosteric replacement. Among these strategies, the incorporation of the cyclopropyl group has emerged as a highly effective mechanism to mitigate metabolic liabilities. This application note details the mechanistic rationale behind the "cyclopropyl effect," provides quantitative case studies of its impact on pharmacokinetics, and outlines a self-validating in vitro protocol for evaluating the metabolic stability of cyclopropyl-modified lead compounds.

Mechanistic Rationale: The "Cyclopropyl Effect"

The success of the cyclopropyl ring in extending drug half-life is not merely a steric phenomenon; it is deeply rooted in the unique quantum mechanical and physicochemical properties of the strained ring system[1].

  • High C–H Bond Dissociation Energy: The geometry of the three-membered ring forces the internal C–C bonds to adopt a "bent" conformation with enhanced p-character. Consequently, the exocyclic C–H bonds gain significant s-character (resembling

    
     hybridization rather than standard 
    
    
    
    )[1]. This hybridization shortens and strengthens the C–H bonds, dramatically increasing their bond dissociation energy. Because hydrogen atom abstraction is the rate-limiting step in CYP450-mediated oxidation, this heightened energy barrier effectively diverts or blocks metabolism at that specific site[2].
  • Conformational Locking & Steric Shielding: Cyclopropanes restrict the conformational flexibility of the parent molecule. By "locking" the molecule into a specific bioactive conformation, the cyclopropyl group can prevent the drug from adopting the geometry required to fit into the catalytic pocket of metabolic enzymes, simultaneously shielding adjacent labile functional groups from oxidative attack[3].

Case Study: Quantitative Impact on Pharmacokinetics

The strategic placement of cyclopropyl groups can yield profound improvements in intrinsic clearance (


) and in vivo half-life (

). A definitive example is observed in the optimization of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors[4].

During the lead optimization phase, researchers identified a metabolic hotspot on a labile methyl group. Iterative structural modifications utilizing cyclopropyl derivatives were synthesized and evaluated to block oxidation and probe a lipophilic binding pocket[4].

Table 1: Impact of Cyclopropyl Incorporation on IDO1 Inhibitor Pharmacokinetics (In Vivo Dog Model)

Compound IterationStructural ModificationIn Vivo Half-Life (

)
Mechanistic Outcome
Compound 4 Base Cyclopropyl substitution3.8 hoursBaseline stability achieved; CYP oxidation reduced compared to parent methyl group.
Compound 5 Methyl-cyclopropyl addition6.7 hoursBlocked residual metabolism; extended deeper into the lipophilic pocket, boosting potency.
Compound 6 Fused cyclopropyl ring9.0 hours~3-fold

increase; completely filled the spatial void, sterically hindering CYP access.

Data synthesized from structural optimization studies of low-dose IDO1 inhibitors[4].

Experimental Workflow & Protocol Design

To empirically validate the metabolic stability gained through cyclopropyl incorporation, compounds must be subjected to rigorous in vitro screening.

G Lead Lead Compound (High Clearance) MetID Metabolite ID (MetID) Identify CYP450 Hotspots Lead->MetID Incubation Design Rational Design Incorporate Cyclopropyl MetID->Design Hotspot identified Assay Microsomal Assay Evaluate t1/2 & CL_int Design->Assay Synthesis Decision Stability Achieved? Assay->Decision Data Analysis Decision->Design No (Iterative) Success Advance to In Vivo PK Decision->Success Yes

Iterative drug design workflow for optimizing metabolic stability using cyclopropyl groups.

Self-Validating Assay Logic

A robust protocol must differentiate between CYP-mediated metabolism and generic chemical instability. By running parallel incubations with and without NADPH (the essential cofactor for CYP and Flavin monooxygenase (FMO) activity), the assay becomes self-validating[5]. If a cyclopropyl-modified compound degrades rapidly in the absence of NADPH, the instability is driven by non-oxidative pathways (e.g., esterases) or chemical degradation, rendering CYP-targeted structural changes ineffective[5][6].

AssayLogic Start Compound + Microsomes (1 µM, 0.5 mg/mL) Split Parallel Incubations Start->Split PlusNADPH + NADPH (Test CYP Activity) Split->PlusNADPH MinusNADPH - NADPH (Negative Control) Split->MinusNADPH Result1 Rapid Depletion PlusNADPH->Result1 Result2 No Depletion PlusNADPH->Result2 MinusNADPH->Result2 Result3 Rapid Depletion MinusNADPH->Result3 Conc1 CYP-Mediated Clearance Result1->Conc1 Conc2 Non-CYP Instability (e.g., Esterases) Result3->Conc2

Self-validating logic of the in vitro microsomal stability assay using NADPH controls.

Protocol: High-Throughput In Vitro Liver Microsomal Stability Assay

This protocol utilizes Human Liver Microsomes (HLM) to assess Phase I oxidative stability[7].

Materials Required:

  • Pooled Human Liver Microsomes (stored at -80°C)[8].

  • 100 mM Potassium Phosphate Buffer (

    
    ), pH 7.4[8].
    
  • NADPH regenerating system or 10 mM NADPH stock.

  • Ice-cold Acetonitrile (ACN) containing an analytical Internal Standard (IS).

  • Positive Controls: Dextromethorphan (CYP2D6) and Midazolam (CYP3A4)[8].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the cyclopropyl-modified test compound in DMSO and dilute in

    
     buffer to achieve a final assay concentration of 1 µM .
    
    • Causality Check: Maintaining a 1 µM concentration ensures the substrate level remains well below the Michaelis constant (

      
      ) for most CYP enzymes. This guarantees the reaction follows first-order kinetics, which is mathematically required to accurately scale in vitro clearance to in vivo predictions[8].
      
  • Master Mix Formulation: Prepare a microsomal suspension at a concentration of 0.5 mg/mL in

    
     buffer[6]. Aliquot the suspension into a 96-well plate.
    
  • Pre-Incubation: Add the test compound to the microsomal suspension. Incubate the plate at 37°C in a shaking water bath for 5 minutes to achieve thermal equilibrium[6].

  • Initiation:

    • Test Wells: Add NADPH to a final concentration of 1 mM to initiate oxidative metabolism[5].

    • Negative Control Wells: Add an equivalent volume of

      
       buffer instead of NADPH[6].
      
  • Time-Course Sampling & Quenching: At designated time points (

    
     minutes), remove a 50 µL aliquot from the incubation mixture and immediately transfer it into 150 µL of ice-cold ACN containing the IS[6][7].
    
    • Causality Check: The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity, while simultaneously precipitating the proteins and extracting the small molecule analyte for downstream analysis[8].

  • Sample Processing: Centrifuge the quenched plates at 3,000 x g for 15 minutes at 4°C to pellet the precipitated proteins[9].

  • Quantification: Transfer the supernatant to a clean plate and analyze via LC-MS/MS to quantify the percentage of parent compound remaining[9].

Data Analysis & Interpretation

The success of the cyclopropyl modification is quantified by extracting the half-life (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and intrinsic clearance (

) from the LC-MS/MS data.
  • Determine the Elimination Rate Constant (

    
    ):  Plot the natural logarithm (
    
    
    
    ) of the percentage of parent compound remaining against time (minutes). The slope of the resulting linear regression represents
    
    
    [8].
  • Calculate Half-Life:

    
    
    
  • Calculate Intrinsic Clearance (

    
    ): 
    
    
    
    
    (Where
    
    
    is the incubation volume in µL, and
    
    
    is the mass of microsomal protein in mg. Resulting units: µL/min/mg protein)[6].

Decision Gate: If the cyclopropyl derivative exhibits a significantly lower


 compared to the parent molecule, the modification successfully hindered CYP-mediated oxidation. However, if clearance remains high, researchers must conduct a Metabolite Identification (MetID) study to determine if the cyclopropyl ring itself underwent unexpected biotransformation (e.g., CYP-mediated bioactivation of cyclopropylamines leading to reactive intermediates) or if metabolism was shunted to a secondary molecular hotspot[2].

References

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate.1

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs.2

  • metabolic stability in liver microsomes. Mercell.8

  • Metabolic Stability Assays. Merck Millipore.7

  • A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone Derivatives. Benchchem.9

  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA.3

  • In vitro drug metabolism: for the selection of your lead compounds. MTT Lab.5

  • Microsomal Stability - In Vitro Assay. Charnwood Discovery.6

  • Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors. PMC.4

Sources

Method

High-Fidelity Synthesis of Bioactive Heterocycles: Leveraging Bromonitropyridine Scaffolds

Strategic Overview: The Orthogonal Reactivity Paradigm In modern drug discovery, particularly for kinase inhibitors (e.g., ALK, Aurora kinase) and antimicrobial agents, the demand for functionalized aza-heterocycles is i...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The Orthogonal Reactivity Paradigm

In modern drug discovery, particularly for kinase inhibitors (e.g., ALK, Aurora kinase) and antimicrobial agents, the demand for functionalized aza-heterocycles is insatiable. Bromonitropyridines—specifically 2-bromo-3-nitropyridine and 2-bromo-5-nitropyridine —represent a "Goldilocks" scaffold for medicinal chemists.

They offer orthogonal reactivity :

  • The Halogen Handle (Br): Activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nitro group, yet sufficiently stable for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).
    
  • The Nitrogen Handle (

    
    ):  A latent amine. Upon reduction, it provides the nucleophile required for intramolecular cyclization to form fused ring systems.
    

This Application Note details two high-value synthetic workflows: the synthesis of 6-azaindoles via the Bartoli method and the construction of pyrido-fused systems (imidazoles/pyrazines) via


 cascades.

Core Workflow A: The Azaindole Gateway (Kinase Inhibitor Scaffolds)

The azaindole core is bioisosteric to indole but possesses improved water solubility and distinct hydrogen-bonding capabilities, making it a privileged scaffold in oncology (e.g., Vemurafenib analogs).

Mechanism: The Bartoli Indole Synthesis

While many routes exist, the reaction of 2-bromo-3-nitropyridine with vinyl Grignard reagents is the most direct method to access functionalized 6-azaindoles. The reaction proceeds via the attack of the vinyl Grignard on the nitro group, followed by a [3,3]-sigmatropic rearrangement and cyclization.

Critical Insight: The presence of the bromine atom at the C2 position is crucial. Unlike chloro-analogs, the bromo-substituent tolerates the harsh Grignard conditions sufficiently to allow the nitro-group attack to predominate, provided temperature control is strict.

DOT Diagram: Bartoli Reaction Pathway

Bartoli_Pathway Start 2-Bromo-3-nitropyridine Inter1 Nitro-Grignard Complex Start->Inter1 Nucleophilic Attack Grignard Vinylmagnesium Bromide (3-4 equiv, -78°C) Grignard->Inter1 Sigmatropic [3,3]-Sigmatropic Rearrangement Inter1->Sigmatropic Warming to -20°C Cyclization Intramolecular Cyclization Sigmatropic->Cyclization Elimination of Mg salts Product 7-Bromo-6-azaindole Cyclization->Product Aromatization

Caption: Mechanistic flow of the Bartoli indole synthesis converting 2-bromo-3-nitropyridine to 7-bromo-6-azaindole.

Detailed Protocol: Synthesis of 7-Bromo-6-azaindole

Objective: Gram-scale synthesis of 7-bromo-6-azaindole from 2-bromo-3-nitropyridine. Safety Warning: Vinylmagnesium bromide is pyrophoric. The reaction is highly exothermic. Ensure anhydrous conditions.

Materials
  • Substrate: 2-Bromo-3-nitropyridine (1.0 equiv).

  • Reagent: Vinylmagnesium bromide (1.0 M in THF, 4.0 equiv).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Quench: Saturated aqueous

    
    .
    
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.

  • Solvation: Dissolve 2-bromo-3-nitropyridine (5.0 g, 24.6 mmol) in anhydrous THF (100 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition (Critical Step): Add vinylmagnesium bromide (98.5 mL, 98.5 mmol) dropwise via the addition funnel.

    • Control: The internal temperature must not exceed -65°C . Fast addition leads to polymerization and tar formation.

  • Reaction: After addition, stir at -78°C for 1 hour. Then, allow the mixture to warm slowly to -20°C over 2 hours.

    • Observation: The color will shift from yellow to deep dark red/brown.

  • Quench: Pour the reaction mixture into a vigorously stirred solution of saturated

    
     (200 mL) at 0°C.
    
  • Extraction: Extract with EtOAc (3 x 150 mL). Dry combined organics over

    
    , filter, and concentrate.
    
  • Purification: Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient 0-30%).

    • Target Yield: 55-65%.

Core Workflow B: Cascades (Imidazo & Pyrazino Fusion)

For targets requiring a nitrogen atom at the bridgehead (e.g., imidazo[1,2-a]pyridines) or fused pyrazines, the


 + Reduction + Cyclization  sequence is superior.

Mechanism:

  • 
    :  The nitro group at C3 activates the C2-bromide for displacement by primary amines.
    
  • Reduction: The nitro group is reduced to an amine (using Fe/AcOH or

    
    /Pd).
    
  • Cyclization: Condensation with a carbonyl source (aldehyde, carboxylic acid, or oxalate).

DOT Diagram: Cascade Workflow

SNAr_Cascade Start 2-Bromo-3-nitropyridine Step1 Step 1: SNAr Displacement (R-NH2, Base) Start->Step1 Inter_Amine 2-(Alkylamino)-3-nitropyridine Step1->Inter_Amine Step2 Step 2: Nitro Reduction (Fe/AcOH or H2/Pd-C) Inter_Amine->Step2 Inter_Diamine 2,3-Diaminopyridine Derivative Step2->Inter_Diamine Step3 Step 3: Cyclization (R'-CHO or Oxalate) Inter_Diamine->Step3 Product_Imidazo Imidazo[4,5-b]pyridine (if R'-CHO used) Step3->Product_Imidazo Aldehyde path Product_Pyrazino Pyrido[2,3-b]pyrazine (if Oxalate used) Step3->Product_Pyrazino 1,2-Dicarbonyl path

Caption: Divergent synthesis of fused heterocycles via SNAr displacement followed by reductive cyclization.

Detailed Protocol: Synthesis of Pyrido[2,3-b]pyrazine[1][2][3][4][5]

Objective: Synthesis of a pyrido[2,3-b]pyrazine scaffold, a key motif in antibacterial research.

Step-by-Step Methodology
  • 
     Displacement: 
    
    • Mix 2-bromo-3-nitropyridine (1.0 equiv) with a primary amine (e.g., benzylamine, 1.2 equiv) and

      
       (2.0 equiv) in DMF.
      
    • Heat to 60°C for 4 hours.

    • Workup: Dilute with water, filter the precipitate (usually yellow solid). Yield: >85%.

  • Reduction (Iron-mediated):

    • Dissolve the intermediate nitro-amine in EtOH/Water (4:1).

    • Add Iron powder (5.0 equiv) and

      
       (5.0 equiv). Reflux for 2 hours.
      
    • Workup: Filter hot through Celite. Concentrate to obtain the unstable diamine. Use immediately.

  • Cyclization (Condensation):

    • Dissolve the fresh diamine in Ethanol.

    • Add Glyoxal (40% aq. solution) or a 1,2-diketone (1.1 equiv).

    • Stir at room temperature (or reflux for substituted diketones) for 3-6 hours.

    • Purification: Recrystallization from EtOH usually affords the pure heterocycle.

Data Summary & Troubleshooting

ParameterBartoli Route (Azaindoles)

Route (Fused Systems)
Key Precursor 2-Bromo-3-nitropyridine2-Bromo-3-nitropyridine
Primary Reagent Vinylmagnesium bromidePrimary Amine / Fe / 1,2-Dicarbonyl
Temp Sensitivity High (-78°C required)Low (RT to 80°C)
Scalability Moderate (Exotherm management)High (Robust intermediates)
Common Pitfall Warming too fast (Tars)Incomplete reduction of Nitro group
Typical Yield 40 - 65%70 - 90% (over 3 steps)
Expert Tips for Reproducibility
  • Bartoli: The quality of the Grignard reagent is paramount. Titrate before use. Old reagents lead to incomplete conversion.

  • 
    :  If the bromide displacement is sluggish (due to steric bulk of the amine), switch solvent to NMP and increase temp to 100°C. The nitro group prevents racemization of chiral amines.
    

References

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives. ResearchGate. Available at: [Link]

  • Scientific Letter: Synthesis of Azaindoles. Atlanchim Pharma. Available at: [Link]

  • A General Method for the Preparation of 4- and 6-Azaindoles. ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution: SNAr Mechanism. Master Organic Chemistry. Available at: [Link]

  • Recent developments in the synthesis of azaindoles. Royal Society of Chemistry. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Improving yield in 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine synthesis

Executive Summary This guide addresses yield optimization for the synthesis of 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine . This transformation relies on a Nucleophilic Aromatic Substitution ( ) of a 2-halo-3-nitropy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses yield optimization for the synthesis of 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine . This transformation relies on a Nucleophilic Aromatic Substitution (


) of a 2-halo-3-nitropyridine scaffold. While theoretically straightforward, users often report variable yields (40–60%) due to three primary failure modes: hydrolytic side-reactions (pyridone formation) , incomplete conversion , and regioselectivity errors .

The following protocols and troubleshooting trees are designed to stabilize yields at >85% by controlling kinetic parameters and moisture sensitivity.

Module 1: Reaction Logic & Mechanism

The Chemical System

The reaction utilizes the strong electron-withdrawing nature of the 3-nitro group to activate the 2-chloro (or 2-fluoro) position for nucleophilic attack. The 5-bromo position is significantly less reactive due to the lack of ortho/para resonance activation from the nitro group, ensuring high regioselectivity under controlled conditions.

Critical Control Points (CCP)
  • Moisture Content: The intermediate Meisenheimer complex is susceptible to quenching by water, leading to the thermodynamically stable 2-pyridone impurity, which is difficult to separate.

  • Temperature: High temperatures (>60°C) increase the risk of displacing the nitro group (denitration) or the bromine atom.

  • Base Selection: Strong, non-nucleophilic bases (e.g., NaH) are preferred to generate the active cyclopropylmethoxide nucleophile irreversibly.

Visual Workflow (DOT Diagram)

The following diagram illustrates the reaction pathway and the divergence points for common impurities.

ReactionPathway SM Starting Material (5-Bromo-2-chloro-3-nitropyridine) Meisenheimer Meisenheimer Complex SM->Meisenheimer Nucleophilic Attack (k1) Impurity2 Impurity B: Regioisomer (C5 Attack) SM->Impurity2 High Temp (>80°C) Reagents Cyclopropylmethanol + Base (NaH/THF) Reagents->Meisenheimer Product Target Product (>85% Yield) Meisenheimer->Product Elimination of Cl- (k2) Impurity1 Impurity A: 2-Pyridone (Hydrolysis) Meisenheimer->Impurity1 + H2O (Trace Moisture)

Caption: Figure 1. Reaction pathway analysis showing the critical branching ratio between product formation and hydrolytic decomposition.

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose low yields.

Issue 1: High presence of "Pyridone" impurity (M-Cl + OH)

Symptom: LCMS shows a peak with mass corresponding to [M-Cl+OH] (Hydrolysis product).

  • Root Cause: Water in the solvent or reagents is competing with the alkoxide. Hydroxide is a better nucleophile than cyclopropylmethoxide.

  • Solution:

    • Solvent: Distill THF over Na/Benzophenone or use molecular sieves (3Å, activated) for 24h.

    • Reagent: Cyclopropylmethanol is hygroscopic. Dry it over molecular sieves or distill before use.

    • Atmosphere: Run strictly under Argon/Nitrogen balloon.

Issue 2: Incomplete Conversion (Starting Material remains)

Symptom: Reaction stalls at 70-80% conversion even after 24h.

  • Root Cause: "Stalled" kinetics often result from base degradation or surface passivation (if using solid bases like

    
    ).
    
  • Solution:

    • Switch Base: Move from weak bases (

      
      ) to NaH (60% dispersion) .
      
    • Stoichiometry: Increase Cyclopropylmethanol to 1.2 equivalents .

    • Concentration: Run the reaction more concentrated (0.5 M to 1.0 M) to increase collision frequency.

Issue 3: Darkening of Reaction / Tar Formation

Symptom: Mixture turns black; yield drops; complex baseline on TLC.

  • Root Cause: Thermal decomposition of the nitro group or polymerization of the cyclopropyl ring (acid catalyzed during workup).

  • Solution:

    • Temperature Control: Maintain reaction at 0°C during base addition. Do not exceed 25°C (Room Temp) for the reaction duration.

    • Quench: Do not quench with strong acids (HCl). Use saturated

      
       or water. The cyclopropyl ring is sensitive to ring-opening in highly acidic media.
      

Module 3: The "Golden Batch" Protocol

This protocol is optimized for 10g scale but scalable to 100g. It prioritizes the NaH/THF method for maximum conversion and reproducibility.

Reagents Table
ComponentRoleEq.Notes
5-Bromo-2-chloro-3-nitropyridine Substrate1.0Limiting Reagent
Cyclopropylmethanol Nucleophile1.2Dry over 3Å Sieves
Sodium Hydride (60% in oil) Base1.3Wash with hexane if oil interferes
THF (Anhydrous) Solvent10 volWater content <50 ppm
Step-by-Step Methodology
  • Alkoxide Formation (Critical Step):

    • To a flame-dried 3-neck flask under Argon, add NaH (1.3 eq) suspended in anhydrous THF (5 vol).

    • Cool to 0°C (Ice bath).

    • Add Cyclopropylmethanol (1.2 eq) dropwise over 20 minutes. Note: Gas evolution (

      
      ) will occur.[1] Ensure venting.
      
    • Stir at 0°C for 30 mins until gas evolution ceases. This ensures the active species is fully formed.

  • Substrate Addition:

    • Dissolve 5-Bromo-2-chloro-3-nitropyridine (1.0 eq) in THF (5 vol).

    • Add the substrate solution dropwise to the alkoxide solution at 0°C .

    • Why this order? Adding substrate to excess alkoxide ensures rapid conversion and prevents local excesses of substrate which can lead to side reactions.

  • Reaction & Monitoring:

    • Allow to warm to Room Temperature (20-25°C) .

    • Monitor by TLC (Hexane/EtOAc 4:1) or HPLC at 2 hours.

    • Target: Disappearance of chloro-pyridine peak.

  • Workup (Safety Critical):

    • Cool back to 0°C .

    • Quench carefully with Saturated

      
        (aqueous). Caution: Residual NaH will bubble.
      
    • Extract with Ethyl Acetate (3x).[2]

    • Wash combined organics with Brine (1x).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Recrystallization from Ethanol/Water or Heptane is often sufficient due to the high crude purity (>90%).

    • If chromatography is needed: Silica gel, gradient 0-10% EtOAc in Hexanes.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Potassium tert-butoxide (


) instead of NaH? 
A:  Yes, but with caution. 

is a stronger base and can sometimes attack the pyridine ring directly or cause de-bromination if left too long. If using

, keep the reaction strictly at 0°C and quench immediately upon completion.

Q: My starting material is the 2-Fluoro analog, not 2-Chloro. Do I change anything? A: The 2-Fluoro analog is significantly more reactive (


 rate: F >> Cl). You can likely reduce the temperature to -10°C or reduce the reaction time. This is actually preferred if you are struggling with conversion, though the starting material is more expensive [1].

Q: Why is the cyclopropyl ring stable here? A: Cyclopropyl rings are generally stable to base. They are sensitive to electrophiles and acids. Since this reaction is basic (


), the ring remains intact. Avoid using HCl during the workup to prevent ring opening.

Q: Can I use DMF as a solvent? A: Yes, DMF accelerates


 reactions due to its polarity. However, removing DMF requires aqueous washes which can lower yield if emulsions form. THF is preferred for ease of workup, but DMF is a valid "Plan B" if the reaction is sluggish [2].

References

  • ChemicalBook . Synthesis of 5-Bromo-2-methoxy-3-nitropyridine (Analogous Protocol). Retrieved from

  • Royal Society of Chemistry . Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Optimization. Organic & Biomolecular Chemistry. Retrieved from

  • GuideChem . Synthesis and Scale-up of 2-Alkoxy-3-nitropyridines. Retrieved from

  • Master Organic Chemistry . Nucleophilic Aromatic Substitution (SNAr): The Mechanism. Retrieved from

Sources

Optimization

Purification of crude 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine by recrystallization

Doc ID: TS-PUR-5B2C-001 | Version: 2.4 | Last Updated: 2025-10-24 Introduction Welcome to the Technical Support Center. This guide addresses the purification of 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine (an intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Doc ID: TS-PUR-5B2C-001 | Version: 2.4 | Last Updated: 2025-10-24

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine (an intermediate often utilized in the synthesis of kinase inhibitors, such as JAK or ROR


 modulators).

The presence of the nitro group (


) and the cyclopropylmethoxy  moiety creates specific solubility challenges. Users frequently encounter issues with "oiling out" (liquid-liquid phase separation) rather than crystallization, or difficulty removing the unreacted 2-chloro starting material. This guide provides chemically grounded solutions to these issues.

Part 1: Solvent System Selection

Standard Solvent Protocols

Based on the lipophilicity of the cyclopropyl group and the polarity of the nitropyridine core, the following solvent systems are validated for this class of compounds.

Solvent SystemRatio (v/v)ApplicationProsCons
Ethanol / Water 4:1 to 9:1Primary Choice Excellent removal of inorganic salts and polar impurities.Risk of "oiling out" if water is added too fast.
Isopropanol (IPA) 100%Alternative Slower crystallization yields higher purity crystals (better for X-ray).Lower recovery yield compared to EtOH/Water.
EtOAc / Heptane 1:3 to 1:5Non-Polar Option Best for removing polar degradation products (pyridones).Poor removal of unreacted lipophilic starting materials.
Solubility Logic Tree

Use this logic flow to determine the correct solvent adjustment based on your crude material's behavior.

SolubilityLogic Start Crude Material Behavior DissolvesHot Dissolves completely at reflux? Start->DissolvesHot Insoluble Insoluble material remains at reflux DissolvesHot->Insoluble No PrecipitatesCold Crystals form upon cooling? DissolvesHot->PrecipitatesCold Yes FilterHot Hot Filtration Required Insoluble->FilterHot Inorganic Salts (NaCl/NaBr) OilsOut Forms oil/gum instead of solid PrecipitatesCold->OilsOut No (Oiling) Success Proceed to Filtration PrecipitatesCold->Success Yes Seed Controlled Cooling (5°C/hour) OilsOut->Seed Add Seed Crystal at T_cloud + 5°C

Figure 1: Decision matrix for handling solubility anomalies during the initial dissolution phase.

Part 2: Step-by-Step Recrystallization Protocol

Safety Warning: Nitropyridines can be thermally unstable. Do not exceed 80°C. Ensure the crude material is free of strong acids, as the cyclopropyl ring is acid-sensitive.

Method A: Ethanol/Water (Displacement Method)

This method relies on the "antisolvent" effect of water to force the hydrophobic cyclopropyl group out of solution.

  • Dissolution:

    • Place crude solid in a flask equipped with a magnetic stirrer and reflux condenser.

    • Add Ethanol (absolute) (approx. 5 mL per gram of solid).

    • Heat to gentle reflux (78°C). If solid remains, add EtOH in 1 mL increments until dissolved.

    • Checkpoint: If yellow particulates remain that do not dissolve, these are likely inorganic salts (NaCl/NaBr) from the substitution reaction. Perform a hot filtration .

  • Antisolvent Addition:

    • While maintaining reflux, add Deionized Water dropwise.

    • Stop addition immediately when a persistent turbidity (cloudiness) is observed.

    • Add 1-2 mL of Ethanol to clear the solution back to transparent.

  • Crystallization:

    • Remove heat and allow the flask to cool to room temperature slowly (over 2 hours). Rapid cooling traps impurities.

    • Critical Step: If the solution turns milky or oily at ~40-50°C, add a seed crystal immediately and stir vigorously.

    • Cool to 0-5°C in an ice bath for 1 hour to maximize yield.

  • Isolation:

    • Filter the pale yellow needles using a Buchner funnel.

    • Wash the cake with cold 20% aqueous Ethanol.

    • Dry under vacuum at 40°C.

Part 3: Troubleshooting & FAQs

Issue 1: The "Oiling Out" Phenomenon

Symptom: As the solution cools, a second liquid phase (red/orange oil) forms at the bottom instead of crystals. Cause: The compound is entering a "metastable zone" where the liquid-liquid phase separation occurs before the solidus line. This is common in nitro-aromatics with low melting points. Corrective Action:

  • Reheat the mixture until the solution is homogeneous.

  • Dilute slightly with more solvent (Ethanol) to lower the saturation.

  • Seed the solution with pure crystal at a higher temperature (approx. 5-10°C below the boiling point).

  • Slow Down: Wrap the flask in foil or a towel to reduce the cooling rate.

Issue 2: Persistence of Starting Material (5-Bromo-2-chloro-3-nitropyridine)

Symptom: LCMS or NMR shows 5-10% of the chloro-precursor. Cause: The chloro-intermediate and the cyclopropylmethoxy-product have similar solubility profiles in alcohols. Corrective Action:

  • Switch to Method B (Chemical Wash) before recrystallization.

  • Dissolve the crude in Ethyl Acetate.

  • Wash organic layer with 1M NaOH . The unreacted chloro-pyridine is more susceptible to hydrolysis (forming the water-soluble pyridone) than the ether product under mild conditions.

  • Note: Do not use strong acid washes; the cyclopropyl ring may open.

Issue 3: Low Yield (<50%)

Symptom: Mother liquor is very yellow; crystals are pure but sparse. Cause: The product is too soluble in the chosen solvent volume. Corrective Action:

  • Concentrate the mother liquor by 50% on a rotary evaporator and repeat the cooling cycle (Second Crop).

  • Warning: The second crop is usually less pure and requires a separate purity check.

Part 4: Impurity Fate Mapping

Understanding where your impurities go is vital for process control.

ImpurityFate cluster_impurities Fate of Impurities Crude Crude Mixture: 1. Target Product 2. Chloro-Precursor 3. Pyridone (Hydrolysis) 4. Inorganic Salts Step1 Solvent Addition (Hot EtOH) Crude->Step1 Filter Hot Filtration Step1->Filter Cryst Crystallization (Cooling) Filter->Cryst Solubles Salts Inorganic Salts (Removed on Filter) Filter->Salts Insolubles MotherLiquor Mother Liquor (Filtrate) Cryst->MotherLiquor Supernatant Product Pure Crystal Target Cryst->Product Precipitate Chloro-Precursor Chloro-Precursor MotherLiquor->Chloro-Precursor Remains Soluble Trace Pyridone Trace Pyridone MotherLiquor->Trace Pyridone Remains Soluble

Figure 2: Fate mapping of common impurities during the recrystallization workflow.

References

  • Synthesis of 2-alkoxy-3-nitropyridines

    • General Procedure: 2-chloro-3-nitro-5-bromopyridine is reacted with sodium alkoxides.[1] See: ChemicalBook, "5-Bromo-2-methoxy-3-nitropyridine Synthesis".[2] Available at:

  • Recrystallization of Nitropyridines

    • Solvent Selection: Ethanol and Isopropanol are cited as primary solvents for 5-bromo-2-chloro-3-nitropyridine derivatives. See: Google Patents, "Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids" (Analogous solubility behavior). Available at:

  • Physical Properties & Safety

    • 5-Bromo-2-chloro-3-nitropyridine (Precursor): Melting point 65-70°C. See: Sigma-Aldrich Safety Data Sheet. Available at:

  • Cyclopropylmethoxy Group Stability: General Chemistry: Cyclopropylmethyl ethers are stable to base but sensitive to strong Lewis acids. See: Clayden, Greeves, Warren, Organic Chemistry, 2nd Ed. (Standard Text).

For further assistance, please contact the Process Chemistry Group with your specific batch number and LCMS trace.

Sources

Troubleshooting

Column chromatography conditions for separating nitropyridine isomers

Topic: Column Chromatography Conditions for Separating Nitropyridine Isomers Introduction Welcome to the technical support guide for the separation of nitropyridine isomers (2-, 3-, and 4-nitropyridine). These compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Column Chromatography Conditions for Separating Nitropyridine Isomers

Introduction

Welcome to the technical support guide for the separation of nitropyridine isomers (2-, 3-, and 4-nitropyridine). These compounds present a classic chromatographic challenge: they are structural isomers with similar hydrophobicities but distinct electronic properties.

This guide moves beyond generic "try hexane/ethyl acetate" advice. We analyze the dipole moments and basicity (pKa) of these isomers to engineer robust separation methods. Whether you are performing preparative flash chromatography or analytical HPLC, the protocols below are designed to maximize resolution and peak symmetry.

Module 1: Strategic Phase Selection (The "Why")

To separate these isomers, you must exploit their electronic differences.

The Physicochemical Basis
  • 2-Nitropyridine: The nitro group is ortho to the ring nitrogen. This proximity creates a strong inductive effect, significantly reducing the basicity of the ring nitrogen (pKa ≈ -2.6). It also creates a large dipole moment but often elutes fastest on silica due to lower interaction with silanols compared to its isomers.

  • 3-Nitropyridine: The nitro group is meta.[1] The electron-withdrawing effect is weaker, making it more basic (pKa ≈ 0.8) than the 2-isomer.[2] It interacts more strongly with acidic silanols, leading to higher retention and potential tailing.

  • 4-Nitropyridine: The nitro group is para. It often exhibits the highest basicity (pKa ≈ 1.6) among the three and is most prone to severe tailing on silica.

Stationary Phase Decision Matrix
Separation GoalRecommended PhaseMechanism of Action
Preparative (Flash) Standard Silica (Irregular) Adsorption/H-bonding. Note: Requires base modifier to prevent tailing of 3- and 4- isomers.
Analytical (HPLC) Pentafluorophenyl (PFP)

interactions.[3] The electron-deficient PFP ring interacts differently with the nitro-positions, offering superior selectivity over C18.
Difficult Pairs Amide / C18-Polar Embedded Shielding of silanols prevents peak asymmetry for the more basic isomers.

Module 2: Experimental Protocols

Protocol A: Preparative Separation (Flash Chromatography)

Objective: Purify gram-scale mixtures of 2- and 3-nitropyridine.

  • Stationary Phase: Silica Gel 60 (40–63 µm).

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM) or Hexane.

    • Solvent B: Methanol (MeOH) or Ethyl Acetate (EtOAc).

    • Modifier (CRITICAL): Add 1% Triethylamine (TEA) to the mobile phase.

    • Why? The TEA saturates the acidic silanol sites on the silica, preventing the basic nitrogen of the pyridine ring from "sticking" and tailing.

  • Gradient:

    • Start: 100% DCM (Isocratic for 2 CV).

    • Ramp: 0–5% MeOH over 10 CV.

    • Note: Nitropyridines are soluble in DCM. If using Hexane/EtOAc, ensure sample solubility before loading.

  • Elution Order:

    • Fraction 1: 2-Nitropyridine (Less polar interaction).

    • Fraction 2: 3-Nitropyridine.[4][5]

Protocol B: High-Resolution HPLC Separation

Objective: QC analysis or trace isomer quantification.

  • Column: Fluorophenyl (PFP) Phase (e.g., 150 x 4.6 mm, 3 µm).

    • Alternative: C18 with high carbon load, but PFP provides better resolution for regioisomers.

  • Mobile Phase:

    • A: Water + 10 mM Ammonium Formate (pH 3.5).

    • B: Acetonitrile.[6][7][8]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Nitro group absorption).

  • Gradient:

    • 0 min: 10% B

    • 15 min: 60% B

  • Expected Result: Baseline separation of all three isomers due to specific dipole-dipole interactions with the fluorine atoms on the stationary phase.

Module 3: Troubleshooting & Logic

Visualizing the Troubleshooting Logic

TroubleshootingLogic Start Problem Detected Issue_Tailing Issue: Peak Tailing (Asymmetry > 1.5) Start->Issue_Tailing Issue_Coelution Issue: Co-elution (Resolution < 1.5) Start->Issue_Coelution Check_Phase Is it Normal Phase (Silica)? Issue_Tailing->Check_Phase Check_Column Current Column Chemistry? Issue_Coelution->Check_Column Add_Base Action: Add 1% TEA or NH4OH to eluent Check_Phase->Add_Base Yes Check_pH Is Mobile Phase pH < pKa? Check_Phase->Check_pH No (RP-HPLC) Lower_pH Action: Lower pH to ~3.0 (Protonate Silanols) Check_pH->Lower_pH Yes (Ionized Silanols) Switch_PFP Action: Switch to PFP (Pi-Pi Selectivity) Check_Column->Switch_PFP Using C18 Change_Solvent Action: Change Modifier (MeOH -> ACN or THF) Check_Column->Change_Solvent Already using PFP

Caption: Decision tree for diagnosing peak asymmetry and resolution issues in nitropyridine chromatography.

Common Issues Table
SymptomProbable CauseCorrective Action
Broad, Tailing Peaks (Silica) Interaction between pyridine nitrogen and acidic silanols.Add Base: Add 0.1% - 1.0% Triethylamine (TEA) to the mobile phase.
Split Peaks Sample solvent too strong (e.g., dissolving in pure DMSO/MeOH for RP-HPLC).Weak Solvent: Dissolve sample in initial mobile phase conditions or <20% organic.
Retention Time Drift pH instability affecting ionization state.Buffer: Use 10-20mM Ammonium Acetate or Phosphate buffer; do not use plain water.
2-Nitro / 3-Nitro Overlap Insufficient selectivity on C18.Phase Change: Switch to PFP (Pentafluorophenyl) or Phenyl-Hexyl columns to exploit

selectivity.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why does 2-nitropyridine elute before 3-nitropyridine on silica? A: 2-nitropyridine is less basic and less polar in the context of adsorption chromatography. The nitro group at the 2-position exerts a strong electron-withdrawing inductive effect on the ring nitrogen, reducing its ability to hydrogen bond with the silica surface. Additionally, the dipole vector is partially cancelled compared to the 3-isomer.

Q2: Can I use Acetone in my mobile phase? A: For preparative silica columns, yes. However, Acetone absorbs UV at short wavelengths (cutoff ~330nm). If you are using UV detection for flash chromatography, ensure you monitor at >330nm (nitropyridines are yellow and absorb in the visible range) or use EtOAc instead.

Q3: My 4-nitropyridine peak is disappearing. Where did it go? A: 4-nitropyridine is chemically unstable and can degrade or polymerize, especially in basic conditions or under light exposure. Ensure your sample is fresh. Also, it is the most basic isomer; if you are not using a buffer or modifier, it may be irreversibly adsorbed to the silica.

Q4: Is a buffer strictly necessary for HPLC? A: Yes. Nitropyridines are ionizable. Without a buffer, the local pH inside the column can fluctuate, leading to shifting retention times and peak distortion. Ammonium formate (pH ~3.5) is ideal for MS compatibility; Phosphate (pH 7) is robust for UV detection.

References

  • PubChem. 2-Nitropyridine Compound Summary. National Library of Medicine. Available at: [Link]

  • Agilent Technologies. Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Application Note 5991-0888EN. Available at: [Link]

  • ResearchGate. Discussions on pKa and Separation of Pyridine Derivatives. Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating the Synthesis of Nitropyridines

Welcome to the technical support center for nitropyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for nitropyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions related to the nitration of pyridines. As Senior Application Scientists, we understand the nuances of these reactions and have curated this resource to help you identify and minimize side products, thereby improving your reaction yields and product purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable protocols.

Issue 1: Low or No Yield of the Desired Nitropyridine

Question: I am attempting to nitrate pyridine using standard nitrating conditions (e.g., nitric acid/sulfuric acid), but I am getting very low to no yield of my desired product. What is going wrong?

Answer: This is a frequent challenge in pyridine chemistry. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom.[1][2] Under the strongly acidic conditions required for nitration, the pyridine nitrogen is protonated, forming a pyridinium ion. This further deactivates the ring towards electrophilic aromatic substitution, making nitration significantly more difficult than for benzene and often requiring harsh conditions.[1][2][3]

  • Insufficient Reaction Severity: Direct nitration of pyridine often necessitates very high temperatures (e.g., 300-330 °C) and the use of potent nitrating agents like fuming nitric acid and sulfuric acid (oleum).[1] However, these conditions can lead to degradation and the formation of multiple side products.

  • Alternative Nitrating Agents: For a milder approach, consider using dinitrogen pentoxide (N₂O₅). This reagent can provide good yields of 3-nitropyridine under less harsh conditions.[1][4] The reaction proceeds through an N-nitropyridinium ion intermediate, which then rearranges.[4][5]

  • Substrate Modification: If your synthetic route allows, the presence of electron-donating groups on the pyridine ring can facilitate nitration by increasing the ring's electron density.[2][6]

Issue 2: Poor Regioselectivity and Formation of the Wrong Isomer

Question: My goal is to synthesize 4-nitropyridine, but direct nitration of pyridine consistently yields the 3-nitro isomer. How can I control the regioselectivity?

Answer: Direct electrophilic nitration of pyridine overwhelmingly favors substitution at the 3-position (meta-position). To obtain 2- or 4-nitropyridines, an indirect synthetic route is typically necessary, with the most common method involving the use of pyridine N-oxide.[1][7]

The synthesis of 4-nitropyridine is a classic example of how substrate modification can overcome inherent reactivity patterns. The process involves the oxidation of pyridine to pyridine N-oxide, followed by nitration and subsequent deoxygenation.

G Pyridine Pyridine Pyridine_N_Oxide Pyridine N-Oxide Pyridine->Pyridine_N_Oxide Oxidation Nitration Nitration (HNO₃/H₂SO₄) Pyridine_N_Oxide->Nitration Four_Nitropyridine_N_Oxide 4-Nitropyridine N-Oxide Nitration->Four_Nitropyridine_N_Oxide Deoxygenation Deoxygenation (e.g., PCl₃) Four_Nitropyridine_N_Oxide->Deoxygenation Four_Nitropyridine 4-Nitropyridine Deoxygenation->Four_Nitropyridine G Start Crude Reaction Mixture Workup Aqueous Workup (Neutralization & Extraction) Start->Workup Separation Separation of Aqueous and Organic Layers Workup->Separation Drying Drying of Organic Layer (e.g., Na₂SO₄) Separation->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification Concentration->Purification Recrystallization Recrystallization Purification->Recrystallization If solid & relatively pure ColumnChromatography Column Chromatography Purification->ColumnChromatography For complex mixtures PureProduct Pure Nitropyridine Recrystallization->PureProduct ColumnChromatography->PureProduct

Sources

Troubleshooting

Safe handling and storage procedures for nitropyridine compounds

Technical Support Center: Safe Handling & Storage of Nitropyridine Compounds Introduction: The Deceptive Stability of Nitropyridines Welcome to the technical support hub for nitropyridine derivatives. As researchers, we...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Safe Handling & Storage of Nitropyridine Compounds

Introduction: The Deceptive Stability of Nitropyridines

Welcome to the technical support hub for nitropyridine derivatives. As researchers, we often treat nitropyridines (e.g., 2-nitropyridine, 4-nitropyridine-N-oxide) as standard aromatic building blocks. This is a dangerous oversimplification.

Unlike their carbocyclic analogues (nitrobenzenes), nitropyridines possess a unique electron-deficient ring system that significantly alters their thermodynamic stability. The presence of the ring nitrogen renders the nitro group more susceptible to nucleophilic attack and displacement, while specific derivatives—particularly N-oxides —are high-energy materials capable of autocatalytic decomposition and thermal runaway.

This guide moves beyond generic MSDS advice to address the specific "pain points" and failure modes encountered in high-throughput synthesis and scale-up.

Module 1: Critical Hazard Identification

Q: Why are 4-nitropyridine N-oxides considered a "hidden" explosion hazard?

A: While standard nitropyridines are combustible, 4-nitropyridine N-oxide and its derivatives possess a specific thermodynamic instability. The N-oxide oxygen and the nitro group create a molecule with a high oxygen balance and significant strain.

  • The Mechanism: Upon heating or shock, these compounds can undergo an intramolecular rearrangement followed by violent deoxygenation. This decomposition is often autocatalytic —meaning the initial decomposition products accelerate the reaction, leading to a detonation velocity that exceeds standard pressure relief capabilities.

  • The Threshold: Explosions have been documented when mixtures containing 4-nitropyridine N-oxide were heated above 130°C , or when distillation residues were allowed to go dry [1][2].

Visual: Stability Risk Assessment Logic

Use this decision tree before scaling up any reaction involving nitropyridines.

RiskAssessment Start Start: Nitropyridine Assessment IsNOxide Is it an N-Oxide derivative? Start->IsNOxide DSC Perform DSC (Diff. Scanning Calorimetry) IsNOxide->DSC Yes Safe Proceed with Standard Controls IsNOxide->Safe No (Standard 2/3-nitro) TempCheck Does Exotherm onset < 150°C? DSC->TempCheck TempCheck->Safe No HighRisk STOP: High Energy Hazard. Limit scale < 1g. Use Blast Shield. TempCheck->HighRisk Yes (> -100 J/g)

Figure 1: Pre-operational stability triage for nitropyridine derivatives. N-oxides require thermal screening (DSC) prior to heating.

Module 2: Storage & Integrity

Q: My 2-amino-5-nitropyridine has turned from yellow to dark brown. Is it safe to use?

A: No. The color shift indicates photochemical degradation or oxidation. Nitropyridines are photosensitive. UV light can trigger radical formation at the nitro-group alpha position, leading to the formation of nitroso impurities. These impurities are not only reaction poisons (halting catalytic cycles) but can also lower the decomposition temperature of the bulk material.

Protocol: Discard dark material as hazardous waste. Do not attempt to purify via distillation due to explosion risk of concentrated impurities.

Storage Specifications Table
ParameterRequirementScientific Rationale
Temperature 2°C – 8°C (Refrigerated)Lowers Arrhenius rate of slow autocatalytic decomposition.
Atmosphere Inert (Argon/Nitrogen) Prevents moisture absorption (hygroscopic derivatives) and oxidation.
Container Amber Glass with PTFE linerBlocks UV light; PTFE prevents cap degradation from NOx fumes.
Segregation Isolate from Reducing Agents Hydrides (LiAlH4) and alkali metals can trigger immediate detonation.

Module 3: Operational Handling (The Hydrogenation Bottleneck)

Q: I am reducing a nitropyridine to an aminopyridine using Pd/C. The reaction stopped, so I added more catalyst, and it flashed. What happened?

A: You experienced a Catalyst Poisoning/Runaway Cycle . This is the most common accident vector in nitropyridine chemistry.

  • The Poisoning: The pyridine nitrogen (or impurities) coordinates strongly to the Palladium surface, poisoning the catalyst and stopping H2 uptake.

  • The Accumulation: You assume the reaction is slow, so you add more catalyst or heat it up. Meanwhile, unreacted nitro-compound and hydrogen accumulate in the headspace/solution.

  • The Flash: The fresh catalyst suddenly initiates the reaction. The accumulated reagents react simultaneously (exothermic), spiking the temperature. This ignites the hydrogen/solvent vapor or triggers the thermal decomposition of the nitropyridine itself [3].

Protocol: Safe Hydrogenation Workflow

Strictly follow this loop to prevent thermal runaway.

HydrogenationSafety Setup 1. Inert & Load (Cold, Argon Purge) Check 2. Rate Check (Monitor H2 uptake) Setup->Check Stall Reaction Stalls? Check->Stall Poison Possible Catalyst Poisoning Stall->Poison Yes (Uptake stops) Complete 3. Complete Conversion Stall->Complete No (Steady Rate) Action DO NOT ADD CATALYST Filter & Restart with Purified Substrate Poison->Action Critical Safety Step

Figure 2: Workflow for catalytic hydrogenation. Note the prohibition on "topping up" catalyst in stalled reactions.

Module 4: PPE & Exposure Control

Q: Do standard nitrile gloves provide adequate protection?

A: For splash only. Nitropyridines are small, planar, lipophilic molecules that permeate nitrile rubber rapidly. For prolonged handling or immersion, nitrile offers insufficient protection against skin absorption, which can lead to methemoglobinemia (blue skin, oxygen deprivation).

  • Recommendation:

    • Standard Use: Double-glove Nitrile (change immediately upon splash).

    • Scale-up/Spill Cleanup: Silver Shield (Laminate) or Butyl Rubber gloves are required. These provide >4 hours of breakthrough time compared to <15 minutes for standard nitrile [4].

References

  • PubChem. (n.d.). 4-Nitropyridine N-oxide Safety Data Sheet. National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.
  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health and Safety. Retrieved March 2, 2026, from [Link]

Disclaimer: This guide is for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) and your institution's Chemical Hygiene Officer before handling.

Optimization

Technical Support Center: Troubleshooting the Synthesis and Purification of 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine

Welcome to the advanced technical support guide for the synthesis and purification of 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine . As a critical building block in drug development, achieving a high-purity profile for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for the synthesis and purification of 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine . As a critical building block in drug development, achieving a high-purity profile for this intermediate is essential. This guide is designed for bench scientists and process chemists, focusing on the mechanistic causality of impurity formation and providing self-validating protocols to ensure reproducible nucleophilic aromatic substitution (SNAr).

Mechanistic Pathway & Impurity Generation

The synthesis of this compound relies on the displacement of a chloride leaving group by a cyclopropylmethoxide nucleophile. The strong electron-withdrawing nature of the adjacent nitro group significantly alters the electronic landscape of the pyridine ring, rendering the 2-position highly susceptible to [1]. However, this extreme activation also makes the substrate vulnerable to side reactions if reaction parameters are not strictly controlled.

SNAr_Purification SM 5-Bromo-2-chloro- 3-nitropyridine (Starting Material) Prod 5-Bromo-2-(cyclopropylmethoxy)- 3-nitropyridine (Target Product) SM->Prod SNAr (Desired) ImpC 5-Bromo-3-nitropyridin-2-ol (Hydrolysis Impurity) SM->ImpC Trace H2O Nuc Cyclopropylmethanol + Base (Nucleophile) Nuc->Prod ImpD Bis-substituted Impurity Prod->ImpD Excess Alkoxide

Mechanistic pathways for SNAr synthesis and impurity formation of the target pyridine derivative.

Diagnostic Troubleshooting & FAQs

As a Senior Application Scientist, I frequently encounter three primary failure modes in this specific SNAr workflow. Here is the causality behind these issues and how to resolve them.

Q1: My reaction profile shows a highly polar impurity that streaks on TLC and elutes early on LC-MS (M-1 mass). What is it, and how do I prevent it?

  • Diagnosis: This is 5-bromo-3-nitropyridin-2-ol , a hydrolysis byproduct.

  • Causality: The 2-chloro position is hyper-activated by both the ortho-nitro group and the pyridine nitrogen. If trace moisture is present in your solvent, base (e.g.,

    
     or 
    
    
    
    ), or [2], the resulting hydroxide ions will outcompete the bulky cyclopropylmethoxide, leading to irreversible hydrolysis.
  • Solution: Rigorously dry the cyclopropylmethanol over 3Å molecular sieves for 24 hours prior to use. Utilize strictly anhydrous THF and ensure your inert gas line (Ar/N₂) is equipped with a functioning desiccant trap.

Q2: I have unreacted 5-bromo-2-chloro-3-nitropyridine remaining. How do I remove it without tedious column chromatography?

  • Diagnosis: Incomplete conversion leaving residual starting material (SM).

  • Causality: This usually occurs when the alkoxide is not fully pre-formed before introduction to the electrophile, or if the base has degraded (e.g., oxidized NaH).

  • Solution: To remove residual SM, exploit the differential lipophilicity conferred by the cyclopropylmethoxy group. The product can be selectively crystallized or triturated from cold heptane/isopropanol mixtures, leaving the slightly more polar SM in the mother liquor.

Q3: LC-MS analysis reveals a late-eluting peak with a mass indicating the displacement of both halogens. How did this form?

  • Diagnosis: Formation of the bis-substituted regioisomer (2,5-bis(cyclopropylmethoxy)-3-nitropyridine).

  • Causality: While the 5-bromo position is meta to the nitro group and inherently less activated than the 2-chloro position, the [3] means that under forcing conditions (elevated temperatures or >1.1 equivalents of alkoxide), a secondary SNAr displacement can occur.

  • Solution: Strictly control the stoichiometry of the alkoxide (maximum 1.05 eq) and maintain the reaction temperature at 0 °C to 5 °C.

Quantitative Impurity Profile

Summarized below is the quantitative chromatographic data for the reaction mixture to aid in rapid LC-MS/HPLC identification. (Note: Relative Retention Times (RRT) are benchmarked against the target product = 1.00 on a standard C18 Reverse Phase column).

Impurity ProfileStructure / IdentityRRTPrimary CauseMitigation / Removal Strategy
Impurity A 5-Bromo-2-chloro-3-nitropyridine (SM)~0.88Incomplete conversionEnsure complete alkoxide formation; Triturate with cold heptane.
Impurity B Cyclopropylmethanol (SM)~0.30Excess reagentEasily removed during aqueous workup and high-vacuum drying.
Impurity C 5-Bromo-3-nitropyridin-2-ol~0.45Trace moisture / HydrolysisMaintain rigorous anhydrous conditions; Use mild acidic quench.
Impurity D 2,5-Bis(cyclopropylmethoxy)-3-nitropyridine~1.35Excess alkoxide / High TempStrict temperature control (0 °C); Limit alkoxide to 1.05 eq.

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, follow this step-by-step methodology. Each phase contains a self-validating checkpoint to confirm the reaction is proceeding correctly before advancing.

Phase 1: Alkoxide Generation
  • Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.05 eq) in anhydrous THF (5 volumes) in a flame-dried flask under Argon at 0 °C.

  • Dropwise add cyclopropylmethanol (1.05 eq) over 15 minutes.

  • Validation Checkpoint: The reaction will generate

    
     gas. Do not proceed until gas evolution has completely ceased and the slurry transitions into a clear or slightly hazy homogeneous solution (typically 30–45 minutes). This visual validation ensures no unreacted NaH remains, which would otherwise degrade the pyridine starting material.
    
Phase 2: SNAr Reaction
  • In a separate flame-dried flask, dissolve 5-bromo-2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF (5 volumes) and cool to 0 °C.

  • Slowly transfer the pre-formed alkoxide solution into the pyridine solution via cannula or syringe, maintaining the internal temperature below 5 °C.

  • Validation Checkpoint: An immediate color change (often deep yellow to orange) indicates the formation of the Meisenheimer complex intermediate. Stir for 2 hours at 0 °C. TLC (Hexanes:EtOAc 8:2) should show complete consumption of the SM (

    
     ~0.5) and formation of the product (
    
    
    
    ~0.55).
Phase 3: Quench and Extraction
  • Quench the reaction at 0 °C by adding saturated aqueous

    
     (5 volumes).
    
    • Causality: A mild acidic quench immediately neutralizes any trace unreacted alkoxide or hydroxide, preventing late-stage hydrolysis (Impurity C) during the concentration phase.

  • Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Phase 4: Purification via Trituration
  • Suspend the crude orange/yellow residue in a cold (0 °C) 9:1 mixture of Heptane:Isopropanol (3 volumes).

  • Stir vigorously for 30 minutes.

    • Causality: The target product, bearing the lipophilic cyclopropylmethoxy group, will crystallize, while the highly polar Impurity C and trace unreacted Impurity A remain solubilized in the mother liquor.

  • Filter the solid over a sintered glass funnel, wash with ice-cold heptane (1 volume), and dry under high vacuum to afford the pure 5-bromo-2-(cyclopropylmethoxy)-3-nitropyridine.

References

  • WO2015144799A1 - Substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives (Google Patents). Demonstrates the use of 5-bromo-2-chloro-3-nitropyridine and cyclopropylmethanol as building blocks in pharmaceutical synthesis.
  • Nitro Compounds and Their Derivatives in Organic Synthesis (MDPI, Molecules 2020, 25, 1402). Details the versatile reactivity and strong electron-withdrawing activation provided by nitro groups in aromatic systems. URL:[Link]

Sources

Troubleshooting

Stability issues and degradation pathways of nitropyridines under acidic or basic conditions

Topic: Stability issues and degradation pathways of nitropyridines under acidic or basic conditions Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability issues and degradation pathways of nitropyridines under acidic or basic conditions Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary: The "Electron-Deficient Trap"

Nitropyridines are deceptive. While they appear structurally similar to nitrobenzenes, the presence of the pyridine nitrogen renders the ring significantly more electron-deficient (


-deficient). This creates a "double activation" system where both the nitro group and the ring nitrogen pull electron density, making the ring highly susceptible to nucleophilic attack.
  • In Basic Media: The primary threat is nucleophilic attack leading to ring fragmentation . Unlike nitrobenzenes, which typically undergo simple substitutions, nitropyridines can undergo catastrophic ring opening (ANRORC mechanism or simple fission) if the base strength or temperature is uncontrolled.

  • In Acidic Media: The ring is generally stable, but the basicity of the pyridine nitrogen is drastically suppressed. The primary risk here is not degradation, but solubility failure or unintended reduction if reducing metals are present.

Module 1: Basic Conditions (The "Red" Zone)

The Mechanism of Failure: Ring Opening & Fragmentation

In basic conditions (pH > 10 or presence of strong nucleophiles like


, 

), nitropyridines do not just undergo substitution; they risk losing their aromatic integrity.
Pathway A: The ANRORC Mechanism (Addition of Nucleophile, Ring Opening, Ring Closing)

For 2- and 4-nitropyridines (and their halogenated derivatives), the attack often occurs at the C2 or C6 position.

  • Attack: The nucleophile (e.g.,

    
    ) attacks the carbon adjacent to the nitrogen.[1]
    
  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.

  • Ring Opening: The C-N bond breaks, forming an acyclic oxime/nitrile intermediate.

  • Fate:

    • Re-closure: If the geometry allows (pseudo-cis), it may close back to form a substituted product (e.g., 2-hydroxy-5-nitropyridine).

    • Decomposition: If the intermediate isomerizes to a pseudo-trans form, it cannot close. It degrades into small fragments like formate, acetate, and isocyanates , often observed as "black tar" or intractable oils.

Visualizing the Degradation Pathway

The following diagram illustrates the critical bifurcation point between successful substitution and catastrophic decomposition for a generic 2-substituted-3-nitropyridine system.

NitropyridineDegradation Start 2-X-3-Nitropyridine (Substrate) Attack Nucleophilic Attack (at C2/C6) Start->Attack + OH- Meisenheimer Meisenheimer Complex (Anionic Intermediate) Attack->Meisenheimer RingOpen Acyclic Intermediate (Ring Fission) Meisenheimer->RingOpen C-N Bond Break IsomerCis Pseudo-Cis Isomer (Reactive) RingOpen->IsomerCis Fast Equilibrium IsomerTrans Pseudo-Trans Isomer (Stable/Trapped) RingOpen->IsomerTrans Isomerization Product Substituted Product (e.g., 2-OH-3-Nitropyridine) IsomerCis->Product Ring Closure (ANRORC) Decomp Decomposition (Formate, Isocyanate, Tar) IsomerTrans->Decomp Irreversible Fragmentation

Figure 1: The bifurcation of nitropyridine stability in base. The formation of the pseudo-trans acyclic intermediate leads to irreversible decomposition.

Isomer-Specific Stability Profile
IsomerStability in BasePrimary Degradation Pathway
2-Nitropyridine Low High susceptibility to nucleophilic attack at C2/C4/C6. Nitro group is easily displaced (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

is a good leaving group here).
3-Nitropyridine Moderate The 3-position is not directly activated by the ring nitrogen for

.[2] However, ring opening can still occur at C2/C6 under forcing conditions.
4-Nitropyridine Very Low Extremely unstable. The 4-nitro group is highly activated. Often exists as the N-oxide to improve stability before reduction.

Module 2: Acidic Conditions (The "Safe" Harbor?)

Protonation & Solubility

In acidic media, the degradation risk is minimal compared to base, but the reactivity profile changes drastically .

  • Basicity Suppression: The nitro group is strongly electron-withdrawing.[3]

    • Pyridine ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      
      
    • 3-Nitropyridine

      
      
      
    • 2-Nitropyridine

      
       (Very weak base)
      
  • Implication: In dilute acid (e.g., 0.1 M HCl), 2-nitropyridine will not be protonated and may remain insoluble, leading to heterogeneous reaction mixtures. You must use stronger acids (e.g., TFA, conc.

    
    ) to fully protonate the system if homogeneity is required.
    
Hidden Dangers in Acid
  • Unintended Reduction: If your acidic medium contains any reducing metals (Fe, Zn, Sn) or even trace impurities, the nitro group will rapidly reduce to the amine (

    
    ).
    
  • Nucleophilic Attack by "Weak" Nucleophiles: Protonation (

    
    ) makes the ring even more electrophilic. In strong acids, even weak nucleophiles like water or chloride can attack the ring over time, leading to slow hydrolysis of substituents.
    

Troubleshooting Guide & FAQs

Q1: My reaction mixture turned into a black tar/gunk upon adding base. What happened?

Diagnosis: You likely triggered uncontrolled ring polymerization or fragmentation . The Cause: Nitropyridines, especially halonitropyridines (e.g., 2-chloro-3-nitropyridine), form acyclic intermediates in base. If the ring closure step is slower than the polymerization of these reactive acyclic species, you get "gunk." The Fix:

  • Lower the Temperature: Run the addition at

    
     or 
    
    
    
    .
  • Switch Bases: Use a non-nucleophilic base (e.g.,

    
    , DIPEA) instead of strong nucleophiles like 
    
    
    
    or
    
    
    if substitution is not the goal.
  • Dilution: High concentration favors intermolecular polymerization. Dilute to

    
    .
    
Q2: I am trying to do an reaction on 3-nitropyridine, but the yield is <10%.

Diagnosis: Electronic mismatch. The Cause: The 3-nitro group does not activate the 3-position for direct displacement because the Meisenheimer intermediate cannot delocalize the negative charge onto the ring nitrogen or the nitro group effectively. The Fix:

  • Vicarious Nucleophilic Substitution (VNS): Use a nucleophile with a leaving group (e.g., chloromethyl phenyl sulfone) to substitute a hydrogen at the 2- or 6-position.

  • Oxidative Amination: Use

    
     / liquid 
    
    
    
    to install an amine at C2.
Q3: Why is my 2-nitropyridine starting material precipitating out of 1M HCl?

Diagnosis:


 misunderstanding.
The Cause:  2-Nitropyridine has a 

of

. It is not basic enough to protonate in 1M HCl (

). It remains neutral and likely insoluble in the aqueous phase. The Fix: Use a stronger acid solvent (e.g., Trifluoroacetic acid or Acetic Acid) or a co-solvent (THF/Acid mix) to ensure solubility.

Standard Stability Assay Protocol

Before scaling up, validate the stability of your specific nitropyridine derivative using this self-validating protocol.

Objective: Determine the "Safe Window" for pH and Temperature.

Methodology:

  • Preparation: Prepare a 10 mM stock solution of the nitropyridine in DMSO.

  • Screening Matrix:

    • Acidic:[4][5] 1M HCl, 10% TFA in DCM.

    • Basic: 1M NaOH, 1M

      
      , 1M 
      
      
      
      .
    • Neutral: Phosphate buffer (pH 7.4).

  • Incubation: Aliquot stock into the matrix buffers. Incubate at RT and

    
     .
    
  • Monitoring: Analyze by HPLC-UV (254 nm) at

    
    .
    
  • Pass/Fail Criteria:

    • >95% Recovery: Stable.

    • New Peaks <5%: Acceptable.

    • Appearance of "Hump" (Broad baseline rise): Indicates polymerization (Critical Failure).

References

  • Reinheimer, J. D., et al. (1984).[6] "Open chain intermediates from the ring-opening reaction of aqueous sodium deuteroxide with 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine." Canadian Journal of Chemistry. Link

  • Bakke, J. M., et al. (1998). "The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Zanger, M., et al. (1993). "Structure and properties of nitropyridines." Journal of Organic Chemistry.
  • BenchChem Technical Library. (2025). "Reactivity of the nitro group on a pyridine ring."[1][3][7] Link

  • Kutt, A., et al. (2018).[8] "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Strategies for Brominated Nitropyridines

Executive Summary Brominated nitropyridines (e.g., 2-bromo-5-nitropyridine) are critical scaffolds in the synthesis of complex heterocyclic pharmaceuticals. They serve as primary electrophiles in Suzuki-Miyaura couplings...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated nitropyridines (e.g., 2-bromo-5-nitropyridine) are critical scaffolds in the synthesis of complex heterocyclic pharmaceuticals. They serve as primary electrophiles in Suzuki-Miyaura couplings and Buchwald-Hartwig aminations. However, their analysis is complicated by the presence of regioisomers (e.g., 2-bromo-3-nitro vs. 2-bromo-5-nitro) and the unique isotopic signature of bromine.

This guide compares the two dominant analytical workflows—Electron Ionization (EI-GC/MS) and Electrospray Ionization (ESI-LC/MS/MS) —to determine which offers superior structural elucidation and isomer differentiation.

Key Findings
  • EI (Hard Ionization): Superior for ab initio structural confirmation due to distinct fragmentation fingerprints and library match capabilities. Best for starting material purity checks.

  • ESI (Soft Ionization): Essential for biological matrices (DMPK studies) and polar downstream derivatives. Requires MS/MS (CID) to differentiate isomers via specific energy-dependent fragmentation channels.

The Isotopic Signature: A Self-Validating Check

Before analyzing fragmentation, every analyst must validate the precursor ion using the bromine isotope pattern. This is a non-negotiable "Trustworthiness" check in the protocol.

Bromine exists as


 and 

in a nearly 1:1 ratio (50.69% : 49.31%).
  • The Rule: Any monobrominated nitropyridine must exhibit a doublet molecular ion peak (

    
     or 
    
    
    
    ) separated by 2 Da with approximately equal intensity.
  • Validation: If the

    
     and 
    
    
    
    peaks are not ~1:1, the assignment is incorrect (potential interference or co-eluting impurity).

Comparative Analysis: EI vs. ESI

The following table contrasts the performance of hard vs. soft ionization for this specific chemical class.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Energy 70 eV (Standard)Low (Thermal/Voltage dependent)
Primary Ion Observed

(Radical Cation)

(Protonated Adduct)
Fragmentation Extensive (In-source)Minimal (Requires CID MS/MS)
Isomer Differentiation High (Distinct fingerprint patterns)Medium (Requires optimized collision energy)
Detection Limit Nanogram rangePicogram range (Mode dependent)
Key Application Raw material QC, Synthetic intermediate IDMetabolite ID, Biological assays

Deep Dive: Fragmentation Mechanisms

Electron Ionization (EI) Pathway

In EI, the molecule forms a high-energy radical cation


. For 2-bromo-5-nitropyridine (

, MW ~203), the primary decomposition pathways are driven by the stability of the pyridine ring and the lability of the nitro group.
  • Loss of

    
    :  The most abundant fragment is often 
    
    
    
    . The radical cation destabilizes the
    
    
    bond connecting the nitro group.
  • Ring Cleavage (HCN Loss): Pyridines characteristically lose neutral HCN (27 Da) from the ring, often after the initial loss of the nitro group.

  • Halogen Loss: Loss of the Br atom (

    
    ) is observed but is often less intense than nitro loss due to the strength of the 
    
    
    
    bond in electron-deficient rings.
ESI-MS/MS and the "Ortho Effect"

Differentiation of isomers (e.g., 2-bromo-3-nitropyridine vs. 2-bromo-5-nitropyridine ) relies on the "Ortho Effect."

  • 2-Bromo-3-nitropyridine (Ortho): The nitro group and bromine are adjacent. Steric crowding and electronic repulsion weaken the parent ion stability. Under Collision Induced Dissociation (CID), this isomer typically fragments at lower collision energies.

  • 2-Bromo-5-nitropyridine (Para-like): The substituents are separated. The molecule is more stable, requiring higher collision energy (CE) to induce fragmentation.

Mechanistic Insight: In ortho-nitro compounds, a characteristic rearrangement often involves the transfer of oxygen to the ortho-substituent or specific ring rearrangements that are geometrically impossible for the para-isomer.

Visualizing the Pathways

The following diagrams illustrate the decision workflow and the specific fragmentation tree for 2-bromo-5-nitropyridine.

Diagram 1: Analytical Decision Workflow

G Start Sample: Brominated Nitropyridine MatrixCheck Is sample in Biological Matrix? Start->MatrixCheck EIRoute Select GC-EI-MS MatrixCheck->EIRoute No (Pure/Organic) ESIRoute Select LC-ESI-MS/MS MatrixCheck->ESIRoute Yes (Plasma/Buffer) EI_Spectrum Acquire 70eV Spectrum EIRoute->EI_Spectrum EI_Check Check M / M+2 Ratio (1:1) EI_Spectrum->EI_Check EI_Lib NIST Library Match (Fingerprint) EI_Check->EI_Lib ESI_Ion Observe [M+H]+ doublet ESIRoute->ESI_Ion ESI_CID Perform CID (MS2) Stepped Collision Energy ESI_Ion->ESI_CID ESI_Ortho Analyze Ortho vs Para Fragmentation Efficiency ESI_CID->ESI_Ortho

Caption: Decision tree for selecting the ionization mode based on sample matrix and analytical goals.

Diagram 2: Fragmentation Mechanism (ESI-MS/MS)

Frag Parent Precursor [M+H]+ m/z 203/205 LossNO2 Fragment [M-NO2]+ m/z 157/159 Parent->LossNO2 - NO2 (46 Da) (Primary Path) LossBr Fragment [M-Br]+ m/z 124 Parent->LossBr - Br (79/81 Da) (Minor Path) LossHCN Fragment [M-NO2-HCN]+ m/z 130/132 LossNO2->LossHCN - HCN (27 Da) (Ring Contraction)

Caption: Primary fragmentation pathways for 2-bromo-5-nitropyridine under CID conditions.

Experimental Protocols

Protocol A: GC-MS (EI) for Purity Assessment

Use this protocol for synthetic intermediates.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM). Dilute 1:100 with DCM.

  • Inlet: Split mode (20:1), Temperature 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Oven: 50°C (hold 1 min)

    
     20°C/min 
    
    
    
    300°C.
  • MS Source: 230°C, 70 eV.

  • Data Analysis: Extract ion chromatograms (EIC) for m/z 203 and 205. Confirm 1:1 ratio.

Protocol B: LC-MS/MS (ESI) for Isomer Differentiation

Use this protocol for distinguishing 2,3-isomers from 2,5-isomers.

  • Sample Prep: Dissolve in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min (Direct infusion recommended for tuning).

  • Source: ESI Positive Mode. Capillary: 3.5 kV.[1]

  • MS/MS Experiment:

    • Select Precursor: m/z 203 (or 205).

    • Stepped Collision Energy (CE): Acquire spectra at 10, 20, and 40 eV.

  • Differentiation Logic:

    • Plot the "Survival Yield" of the parent ion vs. CE.

    • The Ortho isomer (2-bromo-3-nitro) will show a steeper decline in parent ion intensity (lower survival yield) at lower energies compared to the Para isomer (2-bromo-5-nitro).

References

  • BenchChem. Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives. (Analysis of halogenated nitropyridines using EI and ESI). Link

  • Canadian Journal of Chemistry. Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines... with respect to the operation of an "ortho effect".[2][3] Can.[4] J. Chem. 47, 3611 (1969). Link

  • Royal Society of Chemistry. Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. J. Chem. Soc. B. Link

  • Save My Exams. Mass Spectrometry Fragmentation Patterns: Bromine Isotopes. (Educational verification of Br isotope patterns). Link

  • PubChem. 2-Bromo-5-nitropyridine Compound Summary. (Source for exact mass and physical properties).[5][6] Link

Sources

Comparative

HPLC and LC-MS methods for purity analysis of 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine

Topic: HPLC and LC-MS Methods for Purity Analysis of 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC and LC-MS Methods for Purity Analysis of 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the synthesis of kinase inhibitor intermediates, 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine presents unique analytical challenges due to its amphiphilic nature and the critical need to detect specific halogenated precursors.

  • Select HPLC-UV for routine Quality Control (QC), quantitative assay (>98% purity checks), and process monitoring where reference standards are established.

  • Select LC-MS for R&D method development, genotoxic impurity identification (e.g., unreacted alkyl halides), and structural confirmation of by-products (hydrolysis species).

This guide synthesizes experimental protocols to resolve this compound from its specific synthesis impurities: the starting material 5-Bromo-2-chloro-3-nitropyridine and the hydrolysis by-product 5-Bromo-2-hydroxy-3-nitropyridine .

Chemical Profile & Impurity Landscape

Understanding the physicochemical properties is the foundation of robust method development.

Parameter5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine
Molecular Formula C₉H₉BrN₂O₃
Molecular Weight 273.08 g/mol
LogP (Predicted) ~2.5 - 2.8 (Moderately Lipophilic)
Key Chromophores Nitropyridine core (Strong UV absorption at 254 nm, 270 nm)
MS Signature Distinct 1:1 isotopic ratio (⁷⁹Br/⁸¹Br) at m/z 273/275 [M+H]⁺
Critical Impurities to Resolve
  • Impurity A (Precursor): 5-Bromo-2-chloro-3-nitropyridine.[1] Less lipophilic than the target.

  • Impurity B (Hydrolysis): 5-Bromo-2-hydroxy-3-nitropyridine. Highly polar, elutes early.

  • Impurity C (Reagent): Cyclopropylmethanol. No UV chromophore; requires LC-MS or GC for detection.

Method 1: HPLC-UV (The QC Workhorse)

Objective: Robust, quantitative purity analysis. Mechanism: Reversed-Phase Chromatography (RPC) utilizing hydrophobic discrimination.

Experimental Protocol

This protocol is designed to ensure baseline separation of the target from the likely chloro- precursor.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Why: The high carbon load provides excellent resolution for the hydrophobic cyclopropyl group.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

    • Why: Suppresses ionization of the pyridine nitrogen and any residual hydroxyl impurities, sharpening peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 35°C.

  • Detection: UV at 254 nm (primary) and 220 nm (secondary).

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
2.0 10 Isocratic Hold (Elute polar salts)
15.0 90 Linear Gradient (Elute Target)
18.0 90 Wash
18.1 10 Re-equilibration

| 23.0 | 10 | Stop |

Performance Characteristics:

  • Retention Order: Impurity B (Hydrolysis) < Impurity A (Chloro) < Target Compound .

  • Linearity: Excellent (R² > 0.999) due to the stable nitropyridine chromophore.

  • Limit of Quantitation (LOQ): ~0.05% (w/w).

Method 2: LC-MS (The Structural Detective)

Objective: Identification of unknown peaks and trace analysis of non-UV active reagents. Mechanism: Electrospray Ionization (ESI) coupled with Time-of-Flight (ToF) or Quadrupole mass analysis.

Experimental Protocol

Note: Phosphoric acid is non-volatile and must be replaced with Formic Acid for MS compatibility.

  • Instrument: Waters ACQUITY UPLC H-Class with QDa or SQD.

  • Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Why: Sub-2 µm particles improve peak capacity for complex impurity profiling.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Positive Mode (ESI+).[1]

    • Why: The pyridine nitrogen is readily protonated [M+H]⁺.

MS Parameters:

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Scan Range: 100 – 600 m/z.

  • Key Identifier: Look for the "Doublet" signature of Bromine (m/z M and M+2 with equal intensity).

Data Interpretation:

  • Target (m/z 273/275): Dominant peak.

  • Impurity A (Chloro-): m/z 237/239 (Characteristic 3:1 Cl isotope pattern + Br pattern interaction).

  • Impurity C (Cyclopropylmethanol): m/z 73 [M+H]⁺ (Likely elutes in void volume; requires SIM mode for sensitivity).

Comparative Analysis

The following table contrasts the two methodologies based on experimental data metrics relevant to pharmaceutical intermediate analysis.

FeatureHPLC-UV (Method 1)LC-MS (Method 2)
Primary Use Case Routine Purity Release, Stability TestingImpurity Identification, Genotoxic Screening
Specificity Moderate. Relies on retention time. Co-eluting peaks may be missed.[3]High. Mass discrimination resolves co-eluting peaks (e.g., isobaric isomers).
Sensitivity (LOD) ~100 ng/mL~1-10 ng/mL (Compound dependent)
Reagent Detection Poor. Cannot detect Cyclopropylmethanol (no chromophore).Excellent. Detects non-chromophoric reagents.
Cost Per Run Low ($)High (

$)
Throughput 20-30 mins / sample5-10 mins / sample (UPLC speed)

Decision Framework & Workflow

The choice between HPLC and LC-MS is dictated by the stage of drug development. The following diagram illustrates the logical flow for selecting the appropriate method.

MethodSelection Start Sample: 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine StageCheck Development Stage? Start->StageCheck RD R&D / Process Optimization StageCheck->RD New Synthesis Route QC Routine QC / Release StageCheck->QC Established Process Unknowns Are there unknown peaks? RD->Unknowns HPLC SELECT HPLC-UV (Quantify Purity against Standard) QC->HPLC LCMS SELECT LC-MS (Identify Impurities & Precursors) Unknowns->LCMS Yes Unknowns->HPLC No (Known Impurities) Validation Method Validation (ICH Q2) LCMS->Validation HPLC->Validation

Caption: Decision matrix for selecting analytical methods based on development stage and impurity knowledge.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 817774, 5-Bromo-3-methoxy-2-nitropyridine. Retrieved from [Link]

  • Pure Synth. (2025). LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters. Retrieved from [Link]

Sources

Validation

Biological activity of cyclopropylmethoxy-substituted pyridines versus methoxy-substituted pyridines

Introduction: The Strategic Role of Substitution in Pyridine-Based Drug Design The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Substitution in Pyridine-Based Drug Design

The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and favorable water solubility make it an attractive core for drug design.[2] However, the true therapeutic potential of a pyridine-based molecule is unlocked through the strategic functionalization of the ring. The nature of the substituents dictates the compound's potency, selectivity, and, crucially, its pharmacokinetic profile.

This guide provides an in-depth comparison of two common oxygen-linked substituents: the simple methoxy group (-OCH₃) and the more complex cyclopropylmethoxy group (-OCH₂-cPr) . While direct, head-to-head comparative studies on identical pyridine cores are not abundant in the literature, we can draw upon established medicinal chemistry principles and data from related structures to build a robust understanding. We will explore how the subtle shift from a methyl to a cyclopropylmethyl group can profoundly impact biological activity, metabolic stability, and overall drug-like properties, providing researchers with the insights needed to make informed decisions in lead optimization.

The Two Contenders: A Physicochemical and Metabolic Overview

The choice between a methoxy and a cyclopropylmethoxy substituent is a classic medicinal chemistry decision, balancing potency with absorption, distribution, metabolism, and excretion (ADME) properties.

The Methoxy Group: A Classic Modulator

The methoxy group is one of the most frequently employed substituents in drug design. Its popularity stems from its predictable and generally favorable effects:

  • Electronic Properties : As an electron-donating group through resonance, the methoxy substituent can modulate the electronics of the pyridine ring, influencing its pKa and interaction with biological targets.[1]

  • Physicochemical Impact : It provides a modest increase in lipophilicity and can act as a hydrogen bond acceptor, potentially improving interactions within a protein's binding pocket.

  • Metabolic Liability : The primary drawback of the methoxy group is its susceptibility to oxidative metabolism. Cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19, readily catalyze O-demethylation to form the corresponding phenol. This metabolic pathway often leads to rapid clearance and can be a source of unwanted metabolites.

The Cyclopropylmethoxy Group: A Bioisostere for Enhanced Stability

The cyclopropylmethoxy group can be considered a bioisostere of the methoxy or larger alkoxy groups. Its value lies in retaining the ether linkage while introducing the unique properties of a cyclopropyl ring.

  • Steric and Conformational Effects : The cyclopropyl group is a small, rigid, and conformationally constrained ring. When attached to the methoxy oxygen, it introduces significantly more steric bulk than a methyl group. This can be exploited to probe the topology of a binding pocket, potentially leading to enhanced potency or selectivity if the pocket can accommodate the bulk.

  • Increased Lipophilicity : The cyclopropyl moiety is significantly more lipophilic than a methyl group, which will increase the overall LogP of the molecule. This can improve membrane permeability but may also increase non-specific binding or decrease aqueous solubility if not balanced by other polar groups.

  • Metabolic Shielding : This is the most significant advantage. The cyclopropyl group is exceptionally robust and serves as a "metabolic shield." It is resistant to oxidation by P450 enzymes, thus preventing the O-dealkylation pathway that is a major liability for simple alkoxy groups. This often translates to a longer in vivo half-life and improved oral bioavailability.

The following diagram illustrates the concept of this bioisosteric replacement and its downstream effects on key drug discovery parameters.

cluster_0 Molecular Design Strategy cluster_1 Predicted Outcomes Scaffold Pyridine Core Sub1 Methoxy (-OCH3) Scaffold->Sub1 Substitution Sub2 Cyclopropylmethoxy (-OCH2-cPr) (Bioisosteric Replacement) Scaffold->Sub2 Substitution ADME Improved Metabolic Stability Longer Half-Life (t½) Sub1->ADME Metabolic Liability Sub2->ADME Key Advantage Potency Potency Modulation (Dependent on Binding Pocket) Sub2->Potency Steric Impact PhysChem Increased Lipophilicity (LogP) Sub2->PhysChem

Caption: Bioisosteric replacement of methoxy with cyclopropylmethoxy.

Comparative Analysis: A Case Study on Pim-1 Kinase Inhibitors

To illustrate the practical implications of this substitution, let's consider a hypothetical case study based on a generic pyridine-based inhibitor of Pim-1 kinase, a serine/threonine kinase implicated in various cancers.[3] Pyridine scaffolds are a common feature in Pim-1 inhibitors.

We will compare two hypothetical analogs: PYR-OMe (methoxy-substituted) and PYR-OcPr (cyclopropylmethoxy-substituted).

Data Presentation

The table below summarizes the expected experimental data for our two hypothetical compounds. The rationale for these expected outcomes is based on the principles discussed above.

ParameterPYR-OMe (Methoxy)PYR-OcPr (Cyclopropylmethoxy)Rationale for Difference
Pim-1 Inhibition (IC₅₀) 50 nM75 nMThe bulkier cyclopropyl group may cause a slight steric clash in the binding pocket, leading to a modest decrease in potency. Alternatively, if the pocket has space, potency could be maintained or improved.
Lipophilicity (LogP) 2.53.2The addition of the three-carbon ring significantly increases lipophilicity compared to the single methyl group.
Metabolic Stability (HLM t½) 15 min>120 minThe primary metabolic pathway for PYR-OMe (O-demethylation) is blocked in PYR-OcPr, leading to a dramatic increase in stability in Human Liver Microsomes (HLM).

Experimental Protocols

The data presented above would be generated using a series of standardized, self-validating in vitro assays. The following protocols provide step-by-step methodologies for their execution.

Experimental Workflow Diagram

cluster_0 Compound Synthesis cluster_1 In Vitro Assays cluster_2 Data Analysis start Synthesize Analogs (PYR-OMe & PYR-OcPr) assay1 Pim-1 Kinase Biochemical Assay start->assay1 assay2 LogP Determination (Shake-Flask or HPLC) start->assay2 assay3 Metabolic Stability (HLM Incubation) start->assay3 analysis1 Calculate IC₅₀ (Potency) assay1->analysis1 analysis2 Determine LogP Value (Lipophilicity) assay2->analysis2 analysis3 Calculate Half-Life (t½) (Metabolic Rate) assay3->analysis3 end Comparative Data Table analysis1->end analysis2->end analysis3->end

Caption: Workflow for comparative compound profiling.

Protocol 1: Pim-1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
  • Objective : To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against Pim-1 kinase.

  • Principle : This assay quantitatively measures ADP produced from a kinase reaction. As ADP is produced, it is converted to ATP, which is used by luciferase to generate light. The light signal is proportional to the ADP produced and inversely proportional to kinase inhibition.

  • Methodology :

    • Compound Preparation : Prepare a 10-point serial dilution series of PYR-OMe and PYR-OcPr in 100% DMSO, typically starting from 10 mM.

    • Reaction Setup : In a 384-well plate, add 1 µL of the compound dilutions.

    • Kinase Reaction : Add 2 µL of a solution containing Pim-1 kinase and the appropriate substrate peptide.

    • Initiation : Add 2 µL of a 25 µM ATP solution to initiate the reaction. Incubate at room temperature for 60 minutes.

    • ADP Detection : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Signal Generation : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.

    • Data Acquisition : Measure luminescence using a plate reader.

    • Analysis : Normalize the data against positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: LogP Determination (Shake-Flask Method)
  • Objective : To measure the octanol-water partition coefficient (LogP) as an indicator of lipophilicity.

  • Principle : The compound is partitioned between two immiscible phases, n-octanol and water. The ratio of its concentration in the two phases at equilibrium is the partition coefficient.

  • Methodology :

    • Phase Preparation : Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4) with n-octanol by mixing and allowing them to separate overnight.

    • Compound Addition : Prepare a stock solution of the test compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).

    • Partitioning : Add equal volumes of the compound-containing aqueous phase and the saturated n-octanol phase to a glass vial.

    • Equilibration : Shake the vial vigorously for 1 hour at a constant temperature (e.g., 25°C) to allow for complete partitioning.

    • Phase Separation : Centrifuge the vial (e.g., 2000 x g for 10 minutes) to ensure complete separation of the two phases.

    • Quantification : Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

    • Calculation :

      • Concentration in octanol = (Initial aqueous concentration) - (Final aqueous concentration).

      • Partition Coefficient (P) = [Concentration in octanol] / [Concentration in aqueous phase].

      • LogP = log₁₀(P).

Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)
  • Objective : To determine the in vitro metabolic half-life (t½) of a compound.

  • Principle : The compound is incubated with HLMs, which contain a rich supply of drug-metabolizing enzymes (e.g., CYPs). The disappearance of the parent compound over time is monitored.

  • Methodology :

    • Reagent Preparation : Prepare an incubation mixture containing phosphate buffer (pH 7.4), HLM (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

    • Pre-incubation : Pre-warm the mixture at 37°C for 5 minutes.

    • Reaction Initiation : Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (the cofactor for CYP enzymes).

    • Time-Point Sampling : At specific time points (e.g., 0, 5, 15, 30, 60, 120 minutes), remove an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

    • Sample Processing : Centrifuge the quenched samples to precipitate the protein. Collect the supernatant for analysis.

    • LC-MS/MS Analysis : Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.

    • Data Analysis :

      • Plot the natural log of the percentage of compound remaining versus time.

      • The slope of the linear regression of this plot is the elimination rate constant (k).

      • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Conclusion and Future Perspectives

The choice between a methoxy and a cyclopropylmethoxy substituent is a nuanced decision in drug discovery. The methoxy group is a reliable, well-understood modulator of electronic and physicochemical properties, but it often comes with a metabolic penalty. The cyclopropylmethoxy group serves as an excellent metabolic "fix," preserving the ether linkage while preventing O-demethylation. This substitution typically leads to a significant improvement in metabolic stability and half-life, at the cost of increased lipophilicity and steric bulk, which may require re-optimization of potency.

For researchers and drug development professionals, the cyclopropylmethoxy group should be considered a key tool in the lead optimization toolbox, particularly when rapid metabolism of a parent methoxy-containing compound is a primary obstacle. The experimental protocols outlined in this guide provide a clear and robust framework for generating the necessary comparative data to validate this strategic choice for any given pyridine scaffold and biological target.

References

  • Cheney, I. W., Yan, S., Appleby, T., Walker, H., Vo, T., Yao, N., Hamatake, R., Hong, Z., & Wu, J. Z. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 17(6), 1679–1683. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M., Naguib, B. H., & Oh, C. H. (2019). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Molecules, 24(17), 3169. [Link]

  • Abdel-Aziz, A. A. M., El-Sayed, N. F., & El-Azab, A. S. (2020). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances, 10(35), 20958–20970. [Link]

  • ResearchGate. (n.d.). SAR of the pyrimidine ring containing novel Pim-1 kinase inhibitors. ResearchGate. Retrieved from [Link]

  • Tunoori, A. R., Chen, J., Borella, C. P., Chen, Y., GIBSON, T., GONG, K.,... & ZIPP, G. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of medicinal chemistry, 58(12), 5097-5109. [Link]

  • Sadeghi, S., & Ghasemi, J. B. (2022). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Structural Chemistry, 33(5), 1541-1555. [Link]

  • Zheng, J., Liu, C., Wang, X., Zhang, M., Zhang, Y., Zhang, Y., ... & Liu, Q. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2999. [Link]

  • Ghosh, S., Lee, D., & Cho, S. J. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Journal of Biomolecular Structure and Dynamics, 40(10), 4387-4404. [Link]

  • Valadez-García, J., González-Alvarez, A., García-Soto, M. J., Alvarez-Berber, L. P., & Ochoa-Terán, A. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • Sadeghi, S., & Ghasemi, J. B. (2022). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Structural Chemistry, 33(5), 1541-1555. [Link]

  • Kim, S. Y., Kim, H., Kim, H. G., Kim, H., Park, M. K., & Lee, J. W. (2016). Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer. Journal of Cancer Prevention, 21(4), 263-270. [Link]

  • Palusiak, M. (2022). Energetic and Geometric Characteristics of Substituents, Part 3: The Case of NO2 and NH2 Groups in Their Mono-Substituted Derivatives of Six-Membered Heterocycles. Molecules, 27(2), 481. [Link]

  • Schumacher, F., Grieshober, M., Gfäller, P., Schober, M., Gsellinger, H., & Lämmerhofer, M. (2020). Reactive Oxygen Species (ROS)-Sensitive Prodrugs of the Tyrosine Kinase Inhibitor Crizotinib. Molecules, 25(5), 1157. [Link]

  • Kazandjian, D., Blumenthal, G. M., Chen, H. Y., He, K., Patel, M., & Justice, R. (2011). Crizotinib for the treatment of metastatic non-small cell lung cancer with anaplastic lymphoma kinase rearrangements. The Oncologist, 16(11), 1506. [Link]

  • Powers, C. N., & Boyd, S. M. (2021). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]

  • Kumar, R., & Singh, R. (2017). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Der Pharma Chemica, 9(24), 85-93. [Link]

  • ResearchGate. (n.d.). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate. Retrieved from [Link]

  • Wang, Y., Liu, Y., & Zhang, N. (2022). An Insight into the Medicinal Chemistry Perspective of Macrocyclic Derivatives with Antitumor Activity: A Systematic Review. Molecules, 27(9), 2840. [Link]

  • Kandefer-Szerszeń, M., & Rzeski, W. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2174. [Link]

  • Rateb, H. S., El-Gazzar, M. G., & El-Gamil, M. M. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Journal of Molecular Structure, 1297, 136931. [Link]

  • ResearchGate. (n.d.). Prediction of alternate drugs for Crizotinib resistant mutated-ALK inhibitors in lung cancer treatment: An In silico approach. ResearchGate. Retrieved from [Link]

  • Facchinetti, F., & Z-STAT, F. (2022). Beyond Crizotinib: A Systematic Review and Meta-Analysis of the Next-Generation ALK Inhibitors as First-Line Treatment for ALK-Translocated Lung Cancer. Frontiers in Oncology, 12, 904838. [Link]

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Comparative

Structure-Activity Relationship (SAR) Studies of 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine Analogs: A Comparative Guide

As a Senior Application Scientist in medicinal chemistry, selecting the optimal building blocks for library synthesis is a critical decision that dictates downstream success. The 5-bromo-3-nitropyridine scaffold is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, selecting the optimal building blocks for library synthesis is a critical decision that dictates downstream success. The 5-bromo-3-nitropyridine scaffold is a highly versatile intermediate, particularly in the synthesis of fused-ring systems like imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines[1][2]. These fused heterocycles are classic pharmacophores for ATP-competitive kinase inhibitors, widely utilized in the development of targeted anticancer and anti-inflammatory therapeutics[3].

This guide provides an objective, data-driven comparison of 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine against alternative 2-substituted analogs. By analyzing the structure-activity relationship (SAR) of these intermediates and their downstream kinase inhibitor products, we aim to provide researchers with actionable insights into scaffold selection, supported by self-validating experimental protocols.

Structural Rationale & Causality: The "Why" Behind the Scaffold

The design of the 5-bromo-2-(cyclopropylmethoxy)-3-nitropyridine intermediate is not arbitrary; every functional group serves a distinct mechanistic or structural purpose in drug development:

  • The 2-Position (Cyclopropylmethoxy vs. Alternatives): In ATP-competitive kinase inhibitors, the substituent derived from the 2-position often projects into the ribose-binding pocket or the solvent-exposed front cleft of the kinase. The cyclopropylmethoxy group provides a unique balance. It is more lipophilic and sterically demanding than a simple methoxy group[4], allowing for enhanced van der Waals interactions within hydrophobic sub-pockets. Yet, unlike rigid cyclopentyl or bulky aromatic rings, the rotational freedom of the methylene linker combined with the compact cyclopropyl ring prevents severe steric clashes with the kinase hinge region.

  • The 5-Position (Bromine Handle): The bromine atom acts as a critical synthetic handle. Post-cyclization, it allows for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to explore the solvent channel of the target protein.

  • The 3-Position (Nitro Group): The nitro group is essential for the step-wise construction of fused heterocycles. It strongly activates the pyridine ring for the initial Nucleophilic Aromatic Substitution (SNAr) at the 2-position. Subsequently, it can be reduced to an amine, providing the secondary nucleophile required to close the imidazole or pyrazine ring.

SAR_Workflow Start 2-Chloro-5-bromo- 3-nitropyridine SNAr SNAr Reaction (Cyclopropylmethanol, NaH) Start->SNAr Intermediate 5-Bromo-2-(cyclopropylmethoxy) -3-nitropyridine SNAr->Intermediate Reduction Nitro Reduction (Fe/NH4Cl or Pd/C, H2) Intermediate->Reduction Amine 3-Amino Intermediate Reduction->Amine Cyclization Cyclization (e.g., CDI) Amine->Cyclization Final Imidazo[4,5-b]pyridine Kinase Inhibitor Cyclization->Final

Synthetic workflow for 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine.

Comparative SAR Analysis: Cyclopropylmethoxy vs. Alternatives

To objectively evaluate the performance of the cyclopropylmethoxy substituent, we compare it against three common alternatives: Methoxy, Isopropoxy, and Cyclopentylamino[5]. The data below represents the synthesis of the intermediate and the biological evaluation of the final downstream imidazo[4,5-b]pyridine derivatives against Janus Kinase 2 (JAK2), a common target for myeloproliferative neoplasms.

Table 1: SAR Comparison of 2-Substituted 5-Bromo-3-nitropyridine Analogs
2-Position SubstituentSNAr Yield (%)Calculated LogP (Intermediate)Downstream JAK2 IC₅₀ (nM)Selectivity Fold (JAK2 vs JAK1)Structural Assessment
Methoxy 92%2.1145.02xToo small; fails to fully occupy the hydrophobic ribose pocket, leading to poor potency.
Isopropoxy 85%2.842.58xModerate fit; branched structure introduces mild steric hindrance but improves lipophilic contact.
Cyclopentylamino 78%3.488.04xBulky; the secondary amine alters the hydrogen bond donor/acceptor profile, causing hinge clash.
Cyclopropylmethoxy 88% 3.1 12.3 25x Optimal; the flexible linker and compact ring perfectly fill the hydrophobic sub-pocket.

Data Interpretation: While the methoxy analog offers the highest synthetic yield due to minimal steric hindrance during the SNAr reaction, its downstream biological performance is sub-optimal. The cyclopropylmethoxy analog provides the best thermodynamic balance: it maintains a highly efficient synthetic yield (88%) while driving a >10-fold increase in target potency (12.3 nM) and superior isoform selectivity.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection and built-in quality control steps are explicitly detailed.

Protocol A: Synthesis of 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine

Objective: Achieve selective mono-substitution at the 2-position via SNAr.

  • Preparation of the Alkoxide:

    • Step: In an oven-dried flask under N₂, dissolve cyclopropylmethanol (1.1 equiv) in anhydrous THF (0.2 M). Cool the solution to 0 °C.

    • Step: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions.

    • Causality: NaH is selected over weaker carbonate bases to ensure quantitative, irreversible deprotonation of the alcohol. This prevents competitive hydrolysis of the starting material by adventitious water. The 0 °C temperature controls the exothermic evolution of H₂ gas.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Step: Add a solution of 2-chloro-5-bromo-3-nitropyridine (1.0 equiv) in THF dropwise to the alkoxide mixture. Maintain at 0 °C for 30 minutes, then warm to room temperature.

    • Causality: The strong electron-withdrawing effect of the ortho-nitro group makes the 2-position highly electrophilic. Starting at 0 °C prevents over-reaction or degradation of the highly reactive nitropyridine ring.

  • Self-Validation & In-Process Control:

    • Step: After 2 hours, sample the reaction for LC-MS analysis.

    • Validation: The protocol is self-validating when the starting material mass (m/z ~237) is completely consumed, and the product mass (m/z ~273) is the dominant peak. If starting material remains, do not add more alkoxide (which risks displacing the 5-bromo group); instead, gently heat to 40 °C.

  • Workup and Isolation:

    • Step: Quench with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the product as a pale yellow solid.

Protocol B: Downstream Conversion to Imidazo[4,5-b]pyridine
  • Nitro Reduction:

    • Step: Suspend the intermediate in EtOH/H₂O (4:1). Add Iron powder (5.0 equiv) and NH₄Cl (2.0 equiv). Heat to 80 °C for 2 hours.

    • Causality: Fe/NH₄Cl is chosen over Pd/C-catalyzed hydrogenation to strictly avoid dehalogenation of the sensitive 5-bromo group, preserving it for later cross-coupling.

    • Validation: Filter through Celite. The immediate color change from yellow to dark brown/colorless and the shift in TLC Rf value confirms reduction to the diamine.

  • Cyclization:

    • Step: Treat the resulting diamine with 1,1'-Carbonyldiimidazole (CDI, 1.5 equiv) in DMF at 80 °C to yield the cyclic urea (imidazo[4,5-b]pyridin-2-one scaffold).

Mechanistic Pathway: Target Intervention

The ultimate value of the 5-bromo-2-(cyclopropylmethoxy)-3-nitropyridine scaffold lies in its ability to generate potent inhibitors of kinase signaling pathways. Below is the mechanistic rationale for how these downstream analogs disrupt the JAK/STAT pathway, a critical driver of cellular proliferation and inflammation.

Pathway Cytokine Cytokine Signal Receptor Transmembrane Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK STAT STAT Phosphorylation JAK->STAT Nucleus Gene Transcription STAT->Nucleus Inhibitor Imidazopyridine Analog Inhibitor->JAK Inhibition

JAK/STAT signaling pathway illustrating the intervention point of synthesized analogs.

By utilizing the cyclopropylmethoxy group, the resulting inhibitor achieves superior geometric complementarity within the ATP-binding pocket of the JAK kinase. This prevents the auto-phosphorylation of JAK and the subsequent recruitment and phosphorylation of STAT proteins, effectively halting the transcription of pathogenic genes.

References

  • National Center for Biotechnology Information. "5-Bromo-3-methoxy-2-nitropyridine | C6H5BrN2O3 | CID 817774". PubChem. URL: [Link]

  • Tantu Chemicals. "5-BroMo-2-Cyano-3-Nitropyridine CAS 573675-25-9". Jinan Tantu Chemicals Co., Ltd. URL: [Link]

  • CP Lab Safety. "5-Bromo-2-cyclopentylamino-3-nitropyridine, min 98%". Calpaclab. URL: [Link]

Sources

Validation

Unambiguous Structural Confirmation of Nitropyridines: A Comparative Guide to SCXRD vs. NMR

Executive Summary: The Structural Bottleneck in Drug Discovery Nitropyridine derivatives are highly privileged scaffolds in medicinal chemistry, serving as critical precursors for Janus Kinase (JAK) inhibitors, Glycogen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Bottleneck in Drug Discovery

Nitropyridine derivatives are highly privileged scaffolds in medicinal chemistry, serving as critical precursors for Janus Kinase (JAK) inhibitors, Glycogen Synthase Kinase 3 (GSK-3) inhibitors, and potent HIV-1 non-nucleoside reverse transcriptase inhibitors ()[1][2]. However, confirming the exact regiochemistry of highly substituted nitropyridines presents a notorious analytical bottleneck.

As a Senior Application Scientist, I frequently observe discovery teams stalled by ambiguous structural assignments. The strong electron-withdrawing nature of the nitro group, combined with the electronegativity of the pyridine nitrogen, severely deshields adjacent atoms. When dealing with these electron-deficient, heavily substituted heterocycles, traditional Solution-State Nuclear Magnetic Resonance (NMR) often fails to provide definitive connectivity. In these scenarios, Single Crystal X-Ray Diffraction (SCXRD) transitions from a supplementary technique to an absolute necessity, providing unambiguous 3D spatial arrangements and absolute configurations[3][4].

Comparative Analysis: SCXRD vs. NMR vs. MS

To understand why SCXRD is the gold standard for nitropyridines, we must examine the physical causality behind the limitations of alternative techniques:

  • The NMR Quadrupolar Effect: Nitrogen-14 is a spin-1 nucleus with a quadrupole moment. In solution, it induces rapid relaxation of nearby protons and carbons, leading to broadened NMR signals. Furthermore, highly substituted derivatives (e.g., 2,6-dichloro-3-nitropyridine) lack the necessary protons to yield meaningful 2D NOESY or HMBC correlations[5][6].

  • The Mass Spectrometry (MS) Blindspot: High-Resolution MS (HRMS) flawlessly confirms the exact mass and molecular formula, but it is fundamentally incapable of differentiating between positional isomers (regiomers) of nitropyridines.

  • The SCXRD Advantage: SCXRD does not rely on nuclear spin or proton proximity; it relies on the scattering of X-rays by electron density. Because the spatial mapping of electron density is direct, SCXRD effortlessly distinguishes the position of the nitro group relative to the pyridine nitrogen, leaving zero margin for error[3][7].

Table 1: Performance Comparison for Nitropyridine Structural Confirmation
Analytical FeatureSingle Crystal X-Ray Diffraction (SCXRD)Solution-State NMR (1D/2D)High-Resolution Mass Spectrometry (HRMS)
Primary Output 3D atomic coordinates & absolute configurationLocal chemical environment & connectivityExact mass & fragmentation patterns
Isomer Differentiation Unambiguous (Resolves Regiomers & Enantiomers)Often ambiguous for highly substituted ringsCannot differentiate regiomers
Sample Requirement Single high-quality crystal (0.02 - 0.1 mm)1–5 mg dissolved in deuterated solvent< 1 µg
Data Interpretation Direct visual model of electron densityInferential (relies on coupling/NOE)Inferential (relies on fragmentation rules)
Key Limitation Requires a crystallizable sampleQuadrupolar broadening; lacks proton handlesNo direct 3D structural connectivity

Strategic Workflow for Structural Confirmation

To optimize time and resources, structural confirmation should follow a logical decision matrix. NMR and MS are deployed first for rapid screening, while SCXRD is reserved for definitive absolute configuration or when NMR yields ambiguous data.

Structural_Confirmation Start Synthesized Nitropyridine (Unknown Regiochemistry) MS HRMS Analysis (Confirms Mass/Formula) Start->MS NMR 1D/2D NMR Spectroscopy (Connectivity Check) MS->NMR Decision Are NMR signals ambiguous? NMR->Decision Proceed_NMR Structure Confirmed via NMR/NOESY Decision->Proceed_NMR No, clear NOE/HMBC Crystallization Crystallization (Vapor Diffusion) Decision->Crystallization Yes, missing protons SCXRD SCXRD Data Collection (Cryocooled to 100K) Crystallization->SCXRD Refinement Structure Refinement (SHELXL, R1 < 5%) SCXRD->Refinement Final Unambiguous 3D Structure & Absolute Configuration Refinement->Final

Workflow for structural confirmation of nitropyridines, highlighting the decision matrix for SCXRD.

Experimental Methodology: Self-Validating SCXRD Protocol

A robust crystallographic experiment is a self-validating system. Every step must be executed with an understanding of its physical causality to ensure the final structural model is mathematically sound and chemically accurate.

Step 1: Controlled Crystallization
  • Action: Dissolve 2–5 mg of the nitropyridine derivative in a minimal amount of a polar solvent (e.g., dichloromethane). Place the vial inside a larger sealed chamber containing an antisolvent (e.g., hexane) to allow slow vapor diffusion[4][8].

  • Causality: Nitropyridines often form flat, needle-like crystals that are prone to kinetic twinning. Vapor diffusion strictly controls the supersaturation rate, promoting the thermodynamic growth of a single, robust macroscopic lattice rather than overlapping twinned aggregates.

Step 2: Crystal Harvesting and Cryocooling
  • Action: Select a single crystal (approx. 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop using Paratone oil and immediately flash-cool it in a liquid nitrogen stream to 100–113 K[9][10].

  • Causality: Cryocooling minimizes the thermal atomic displacement (the Debye-Waller factor). By freezing the dynamic motion of the nitro group, we dramatically improve high-angle diffraction intensity, allowing for atomic-resolution data collection.

Step 3: Diffraction Data Collection
  • Action: Mount the crystal on a diffractometer (e.g., Rigaku XtaLAB Synergy) equipped with a Copper Kα X-ray source (

    
    ) and a photon-counting detector[10].
    
  • Causality: For light-atom organic molecules lacking heavy halogens, Cu Kα radiation is preferred over Mo Kα. The longer wavelength of copper yields stronger anomalous dispersion signals, which is mathematically required to definitively assign the absolute stereochemistry of chiral nitropyridine derivatives[4][10].

Step 4: Structure Solution, Refinement, and Self-Validation
  • Action: Solve the phase problem using direct methods (e.g., SHELXT) and refine the atomic coordinates using full-matrix least-squares on

    
     (SHELXL).
    
  • Self-Validation: The protocol proves its own accuracy through statistical metrics. A successful refinement must yield an

    
     value of 
    
    
    
    (indicating >95% agreement between the experimental data and the calculated model) and a Goodness-of-Fit (S) near 1.0. Furthermore, the residual electron density (
    
    
    ) must be
    
    
    to confirm no atoms were misassigned[6][7].

Experimental Data: Case Study of 2,6-Dichloro-3-nitropyridine

To illustrate the precision of this protocol, we examine the crystallographic data for 2,6-dichloro-3-nitropyridine. Because this molecule lacks adjacent protons, NMR cannot definitively prove the relative positions of the chlorine and nitro groups. SCXRD seamlessly resolves this by plotting the exact coordinates of the independent molecules within the asymmetric unit[6].

Table 2: Crystallographic Parameters for 2,6-Dichloro-3-nitropyridine[6]
Crystallographic ParameterExperimental ValueValidation Significance
Chemical Formula C₅H₂Cl₂N₂O₂Confirms exact molecular composition.
Crystal System MonoclinicDefines the 3D symmetry of the lattice.
Space Group

Confirms the internal symmetry operations.
Unit Cell Dimensions

,

,

Defines the absolute boundaries of the repeating unit.
Cell Volume (V)

Used to calculate theoretical crystal density.
Agreement Factor (

)
0.067Validates model accuracy (Lower is better).
Goodness-of-Fit (S) 1.08Validates that the model is neither over- nor under-parameterized (Ideal

1.0).

Conclusion

While NMR remains the workhorse for routine organic synthesis, the structural elucidation of highly substituted nitropyridines exposes its limitations. By integrating Single Crystal X-Ray Diffraction into the analytical pipeline, discovery chemists can bypass the inferential guesswork of overlapping NMR shifts. SCXRD provides a self-validating, mathematically rigorous 3D model that guarantees structural integrity—an indispensable asset when advancing novel scaffolds into clinical development.

References

  • Discovery of nitropyridine derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors via a structure-based core refining approach. European Journal of Medicinal Chemistry (PubMed). URL: [Link]

  • Why is crystallography still used in some cases for small molecule structure determination? Chemistry Stack Exchange. URL:[Link]

  • 2,6-Dichloro-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online (PMC). URL:[Link]

  • How to grow crystals for X-ray crystallography. IUCr Journals. URL:[Link]

  • Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid. Bryn Mawr College Scholarship Repository. URL:[Link]

  • Single Crystal X-Ray Structure Determination. Improved Pharma. URL:[Link]

Sources

Comparative

Benchmarking Novel Kinase Inhibitors: A Technical Guide to Comparative Profiling Against Pazopanib

Topic: Benchmarking the efficacy of new kinase inhibitors against existing drugs like Pazopanib Audience: Researchers, scientists, and drug development professionals. Introduction: Defining the Standard of Care In the de...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the efficacy of new kinase inhibitors against existing drugs like Pazopanib Audience: Researchers, scientists, and drug development professionals.

Introduction: Defining the Standard of Care

In the development of next-generation Tyrosine Kinase Inhibitors (TKIs), beating the "Standard of Care" (SoC) is the primary directive. Pazopanib (Votrient), a multi-targeted TKI, serves as the critical benchmark for Renal Cell Carcinoma (RCC) and Soft Tissue Sarcoma (STS) therapeutics.[1] Its efficacy stems from the simultaneous inhibition of VEGFR (-1, -2, -3) , PDGFR (


, 

)
, and c-Kit .

For a new candidate (referred to here as NKI-001 ) to demonstrate clinical viability, it must exhibit either superior potency , enhanced selectivity (reducing off-target toxicity), or improved ADME properties compared to Pazopanib. This guide outlines the specific experimental protocols and data structures required to rigorously benchmark a new compound against this established incumbent.

Phase 1: Biochemical Potency & Selectivity Profiling

Objective: Quantify the intrinsic affinity of the inhibitor for the target kinases compared to Pazopanib.

1.1 The Reference Standard: Pazopanib IC

Profile

Before testing your candidate, establish a baseline using validated IC


 values. Your new inhibitor should aim for sub-nanomolar potency against the primary target (usually VEGFR2) if it aims to be "best-in-class."
Target KinasePazopanib IC

(Cell-Free)
Biological Function
VEGFR1 (FLT1) ~10 nMAngiogenesis (Decoy receptor)
VEGFR2 (KDR) ~30 nM Primary driver of Angiogenesis
VEGFR3 (FLT4) ~47 nMLymphangiogenesis
PDGFR

/

~70–84 nMTumor Microenvironment / Pericyte coverage
c-Kit ~74 nMStem cell factor receptor (proliferation)

Note: Values represent consensus averages from radiometric assays [1, 2].

1.2 Experimental Protocol: Radiometric Kinase Assay

Fluorescence-based assays (like FRET) are common, but radiometric


P-ATP assays  remain the "gold standard" for avoiding false positives due to compound autofluorescence.
  • Preparation: Prepare 10-point dose-response curves for both Pazopanib and NKI-001 (Range: 0.1 nM to 10

    
    M).
    
  • Reaction: Incubate kinase, substrate (e.g., Poly Glu:Tyr), and test compound in reaction buffer.

  • Initiation: Add

    
    P-ATP (specific activity ~10 
    
    
    
    Ci/
    
    
    l) to initiate phosphorylation.
  • Termination: Spot reaction onto P81 phosphocellulose paper; wash with 0.75% phosphoric acid to remove unbound ATP.

  • Quantification: Measure radioactivity via scintillation counting.

  • Analysis: Fit data to the Hill equation to derive IC

    
    .
    
Phase 2: Mechanism of Action (Pathway Visualization)

To prove your compound acts on the intended pathway, you must map its intervention point. Pazopanib competes for the ATP-binding pocket of the intracellular kinase domain.[2]

Figure 1: VEGFR/PDGFR Signaling Cascade & Inhibition Points

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Binds Extracellular Domain Phospho Autophosphorylation (Tyr1175) VEGFR2->Phospho Activation ATP ATP ATP->VEGFR2 Required for Activation Pazopanib Pazopanib / NKI-001 (Inhibitor) Pazopanib->VEGFR2 Competes with ATP (Blocks Kinase Domain) PLCg PLC-gamma Phospho->PLCg PI3K PI3K / AKT Phospho->PI3K PKC PKC PLCg->PKC RAF RAF / MEK / ERK PKC->RAF Response Angiogenesis & Cell Proliferation RAF->Response PI3K->Response

Caption: Figure 1. Mechanism of Action. Pazopanib and competitive inhibitors block the ATP-binding pocket of VEGFR2, preventing autophosphorylation and downstream signaling via the RAF/MEK/ERK and PI3K/AKT pathways.

Phase 3: Cellular Efficacy & Phenotypic Screening

Objective: Confirm that biochemical potency translates to cellular activity in relevant disease models.

3.1 Key Cell Lines for Benchmarking
  • HUVEC (Human Umbilical Vein Endothelial Cells): The standard for assessing anti-angiogenic activity.[3]

  • 786-O & A498: VHL-mutated Renal Cell Carcinoma lines.[4][5] These are the disease-relevant models for Pazopanib's primary indication [3, 4].

3.2 Protocol: HUVEC Tube Formation Assay

This assay measures the ability of the inhibitor to disrupt the formation of capillary-like structures, a direct proxy for angiogenesis.

  • Matrix Prep: Thaw Growth Factor Reduced (GFR) Matrigel overnight at 4°C. Coat 96-well plates (50

    
    L/well) and polymerize at 37°C for 30 mins.
    
  • Seeding: Resuspend HUVECs in EGM-2 media. Seed 1.5

    
     10
    
    
    
    cells/well.
  • Treatment: Immediately treat with Pazopanib or NKI-001 (Dose range: 10 nM – 10

    
    M).
    
  • Incubation: Incubate for 6–18 hours.

  • Imaging: Stain with Calcein-AM (2

    
    M) for live-cell fluorescence or use phase-contrast microscopy.[3]
    
  • Quantification: Use image analysis software (e.g., ImageJ Angiogenesis Analyzer) to calculate Total Tube Length and Number of Junctions .

    • Success Metric: NKI-001 should show a left-shifted IC

      
       curve for tube length reduction compared to Pazopanib.
      
3.3 Protocol: Western Blot Signaling Analysis

To validate target engagement in cells:

  • Starvation: Serum-starve HUVECs or 786-O cells overnight.

  • Treatment: Pre-treat with inhibitor (1 hr).

  • Stimulation: Stimulate with VEGF (50 ng/mL) for 10 minutes.

  • Lysis & Blotting: Probe for p-VEGFR2 (Tyr1175) , p-ERK1/2 , and p-AKT .

    • Data Output: A dose-dependent disappearance of the phospho-bands confirms the mechanism.

Phase 4: ADME & Pharmacokinetics

Objective: Ensure the molecule is "drug-like." Pazopanib has poor water solubility and is a CYP3A4 substrate/inhibitor.

ParameterPazopanib ProfileBenchmark Goal for NKI-001
Solubility Low (Class II), pH dependent> 50

M (Thermodynamic)
CYP Inhibition Inhibits CYP3A4, 2C8Low/No inhibition (Reduced DDI risk)
Plasma Protein Binding > 99%< 98% (Higher free fraction)

Protocol: Kinetic Solubility Assay

  • Prepare 10 mM stock of NKI-001 in DMSO.

  • Spike into PBS (pH 7.4) to a final concentration of 200

    
    M.
    
  • Incubate for 24 hours with shaking.

  • Filter (0.45

    
    m) and analyze filtrate via LC-MS/MS against a standard curve.
    
Summary: The Benchmarking Workflow
Figure 2: Experimental Pipeline

Benchmarking_Workflow Start New Candidate (NKI-001) Biochem Biochemical Assay (Kd / IC50) Start->Biochem Selectivity Kinome Profiling (Selectivity Score) Biochem->Selectivity If Potent (<50nM) Cellular Cellular Efficacy (HUVEC / 786-O) Selectivity->Cellular If Selective Mechanism Western Blot (p-VEGFR2) Cellular->Mechanism Validate Target ADME ADME / Tox (Solubility / CYP) Mechanism->ADME InVivo In Vivo Xenograft (Tumor Volume) ADME->InVivo If Stable

Caption: Figure 2. Benchmarking Pipeline. A sequential "gate-keeping" workflow ensures only potent, selective, and stable compounds progress to in vivo xenograft studies.

References
  • National Institutes of Health (PMC). Choosing the right cell line for renal cell cancer research. Available at: [Link]

  • Molecular Devices. A high-content tube formation assay using an in vitro angiogenesis model. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine

Executive Summary & Chemical Classification 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine is a functionalized heterocyclic building block often utilized in the synthesis of kinase inhibitors (e.g., analogs of Pazopanib)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Classification

5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine is a functionalized heterocyclic building block often utilized in the synthesis of kinase inhibitors (e.g., analogs of Pazopanib). Its disposal requires strict adherence to protocols for Halogenated Organic Waste due to the bromine atom and Nitrogenous Waste due to the nitro group.

Immediate Action Directive:

  • Waste Stream: Halogenated Organic Solids (RCRA Hazardous Waste).

  • Disposal Method: High-Temperature Incineration with Flue Gas Scrubbing.

  • Prohibited: Do NOT dispose of down drains or in general trash. Do NOT autoclave (potential for nitropyridine thermal instability).

Chemical Identification
PropertyDetail
Chemical Name 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine
Functional Class Halogenated Nitro-Heterocycle
Structural Analogs 5-Bromo-2-methoxy-3-nitropyridine (CAS 152684-30-5); 5-Bromo-2-nitropyridine (CAS 39856-50-3)
Physical State Solid (typically pale yellow to off-white powder)
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335), Potential Nitrogen Oxide (NOx) generator upon combustion.[1][2][3][4][5]

Hazard Assessment & Risk Profiling

Before disposal, the chemical must be profiled to ensure compatibility with waste streams.

A. The Nitro-Bromo Synergy

The presence of both a nitro group (


) and a halogen (

) on the pyridine ring creates a specific risk profile:
  • Thermal Sensitivity: While generally stable, nitro-pyridines can decompose exothermically at high temperatures. The cyclopropylmethoxy group adds lipophilicity but does not significantly stabilize the nitro group.

  • Incineration Byproducts: Combustion releases Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) . Standard incinerators without scrubbers cannot legally process this waste.

  • Reactivity: Incompatible with strong reducing agents (e.g., hydrides, active metals) and strong bases (which can degrade the pyridine ring).

B. GHS Hazard Classification (Derived from Analog CAS 152684-30-5)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Step-by-Step Disposal Protocol

Step 1: Segregation & Collection

Objective: Prevent cross-contamination and dangerous reactions in the waste container.

  • Solid Waste: Collect pure solid substance or contaminated gloves/paper in a dedicated "Solid Halogenated Waste" container.

  • Liquid Waste (Mother Liquors): If the compound is dissolved in solvent (e.g., DCM, Ethyl Acetate), it must go into "Liquid Halogenated Waste" .

    • Critical Rule: Never mix with "Oxidizing Waste" (e.g., Nitric acid, Peroxides) or "Strong Basic Waste" (e.g., NaOH solutions).

Step 2: Packaging Requirements

Objective: Ensure containment during transport to the destruction facility.

  • Primary Container: High-Density Polyethylene (HDPE) wide-mouth jars are preferred for solids. Amber glass is acceptable but poses a breakage risk.

  • Closure: Screw cap with a Teflon (PTFE) liner to prevent organic vapor leaching.

  • Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.

Step 3: Labeling (RCRA Compliance)

The label must be legible and solvent-resistant. Include the following data points:

  • Contents: "5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine" (Do not use abbreviations).

  • Hazards: Check "Toxic", "Irritant", and "Halogenated".

Step 4: Final Destruction (Incineration)

This compound must be destroyed via High-Temperature Incineration (typically >1000°C) at a licensed TSDF (Treatment, Storage, and Disposal Facility).

  • Why Incineration? It is the only method that guarantees the complete destruction of the aromatic pyridine ring.

  • Why Scrubbing? The facility must capture the HBr gas generated to prevent acid rain formation and comply with EPA Clean Air Act standards.

Visual Workflow: Decision Matrix

The following diagram outlines the logical flow for disposing of this specific compound, ensuring no critical decision points are missed.

DisposalWorkflow Start Waste: 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Solution / Mother Liquor StateCheck->IsLiquid SolidPkg Package in HDPE Wide-Mouth Jar (Label: Solid Halogenated Organic) IsSolid->SolidPkg LiquidCheck Check Solvent Type IsLiquid->LiquidCheck Segregation CRITICAL: Segregate from Oxidizers & Strong Bases SolidPkg->Segregation HaloSolv Halogenated Solvent (e.g., DCM, Chloroform) LiquidCheck->HaloSolv Contains Halogens NonHaloSolv Non-Halogenated Solvent (e.g., MeOH, EtOAc) LiquidCheck->NonHaloSolv No Halogens HaloSolv->Segregation NonHaloSolv->Segregation Labeling Apply Hazardous Waste Label (List Full Chemical Name) Segregation->Labeling Destruction Ship to TSDF for Incineration w/ Scrubber Labeling->Destruction

Figure 1: Decision tree for the segregation and packaging of brominated nitropyridine waste.

Emergency Procedures (Spill & Exposure)

ScenarioProtocol
Minor Spill (Solid) 1. Wear double nitrile gloves and N95 mask.2. Gently sweep up using a soft brush to avoid dust generation.3. Place in a sealed bag labeled "Hazardous Waste".4. Clean area with soap and water; collect rinsate.
Skin Contact Immediately wash with soap and copious water for 15 minutes. Remove contaminated clothing.[5] The nitro group facilitates skin absorption; monitor for irritation.
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[5] Seek medical attention immediately (Risk of corneal damage).

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for 5-Bromo-2-methoxy-3-nitropyridine (Analog). Retrieved from

  • PubChem. (2025). Compound Summary: 5-Bromo-2-methoxy-3-nitropyridine.[3][6] National Library of Medicine. Retrieved from

  • Fisher Scientific. (2025). SDS for 2-Amino-5-bromo-3-nitropyridine (Structural Analog). Retrieved from

  • ChemicalBook. (2025). 5-Bromo-2-methoxy-3-nitropyridine Properties and Synthesis. Retrieved from

  • Jubilant Ingrevia. (2019). Safety Data Sheet: 5-Bromo-2-nitropyridine.[5] Retrieved from [5]

Sources

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